4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQLOFQYFKYTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384953 | |
| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15951-21-0 | |
| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15951-21-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride (CAS No. 15951-21-0) is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As a member of the aminobenzothiazole class, it serves as a valuable building block for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to neurodegenerative and inflammatory diseases.
Chemical Properties
This compound is a stable, crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 15951-21-0 | [1] |
| Molecular Formula | C₇H₁₁ClN₂S | [1] |
| Molecular Weight | 190.69 g/mol | [1] |
| Appearance | Rose powder | [2] |
| Melting Point | 246-250 °C | [2] |
| Purity | ≥ 98% | [1][2] |
| Storage Conditions | 0-8 °C | [2] |
| Solubility | Soluble in aqueous environments | [3] |
Synthesis and Characterization
The synthesis of this compound is typically achieved in a two-step process. First, the free base, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, is synthesized, followed by its conversion to the hydrochloride salt.
Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (Free Base)
A common method for the synthesis of the free base involves the reaction of cyclohexanone with thiourea in the presence of iodine.[4]
Experimental Protocol:
-
In a round-bottom flask, combine 61.13 mmol of thiourea (4.65 g) and 30.57 mmol of iodine (7.76 g).[4]
-
Add 30.57 mmol of cyclohexanone (3 g) to the mixture.[4]
-
Reflux the reaction mixture for 24 hours at 100 °C.[4]
-
After cooling to room temperature, dissolve the reaction mass in 350 ml of boiling distilled water.[4]
-
Transfer the solution to a crystallizing dish and allow it to cool.[4]
-
Perform three extractions with 55 ml of diethyl ether to remove unreacted cyclohexanone, iodine, and sulfur.[4]
-
To the aqueous solution, add 50 ml of a 25% ammonium hydroxide (NH₄OH) solution.[4]
-
Extract the aqueous layer three times with 55 ml of diethyl ether.[4]
-
Combine the ethereal layers and dry over magnesium sulfate (MgSO₄).[4]
-
Evaporate the solvent using a rotary evaporator to obtain the product as a light-yellow precipitate.[4]
-
Recrystallize the product from an n-hexane solution to yield colorless prisms.[4]
Conversion to Hydrochloride Salt
The hydrochloride salt is formed by reacting the free base with hydrochloric acid in a suitable solvent.
General Experimental Protocol:
-
Dissolve the synthesized 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine in a dry, aprotic solvent such as diethyl ether or dioxane.[5]
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (HCl) in the same solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring. Alternatively, dry HCl gas can be bubbled through the solution.[5][6]
-
Continue the addition of the HCl solution until the precipitation of the white hydrochloride salt is complete.
-
Isolate the precipitate by filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of the cold solvent.
-
Dry the product under vacuum to obtain this compound.
Spectral Data of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (Free Base)
The following spectral data has been reported for the free base form of the compound.
| Technique | Data | Reference |
| ¹H-NMR (DMSO-d₆) | δ (ppm): 6.58 (2H, s, NH₂), 2.51 (2H, t), 2.50 (2H, t), 2.48 (4H, m) | [4] |
| ¹³C-NMR | δ (ppm): 165.86, 145.35, 114.96, 26.75, 23.72, 23.17, 23.04 | [4] |
| FTIR (ATR) | ν (cm⁻¹): 3430–3250 (NH₂, stretching), 2950–2850 (CH₂, asymmetric stretching), 3430 (NH₂, asymmetric stretching), 3250 (NH₂, symmetric stretching), 3150, 3100, 3050 (CH, aromatic stretching), 1650 (NH₂, bending deformations) | [4] |
| Mass Spec. (TOF MS ES+) | m/z: 155 [M+H]⁺, 177 [M+Na]⁺ | [4] |
Biological Activity and Potential Signaling Pathways
While direct studies on the specific signaling pathways of this compound are limited, the broader class of aminobenzothiazole derivatives has shown significant potential in the context of neurodegenerative and inflammatory diseases.
Neuroprotective Effects and Alzheimer's Disease
Several studies have highlighted the neuroprotective properties of aminothiazole derivatives, making them promising candidates for the treatment of Alzheimer's disease. The proposed mechanisms of action include:
-
Inhibition of β- and γ-secretase activity: A novel thiazole derivative, N,4,5-trimethylthiazol-2-amine hydrochloride, has been shown to reduce the production of β-amyloid (Aβ) peptides by inhibiting the activity of β- and γ-secretases, enzymes crucial for the cleavage of amyloid precursor protein (APP).[5]
-
Suppression of Autophagy: The same study also indicated that this thiazole derivative could suppress the autophagic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[5]
-
Cholinesterase Inhibition: Other aminothiazole derivatives have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways.
-
NF-κB Pathway: Some 2-substituted benzothiazole derivatives have been shown to exert anti-inflammatory effects by reducing the expression of nuclear factor kappa B (NF-κB), a pivotal mediator of inflammation. This, in turn, leads to a reduction in downstream effectors like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another potential target. Certain benzothiazole derivatives have demonstrated the ability to inhibit p38 MAPK, a key kinase involved in the inflammatory response.[7]
Safety and Handling
Conclusion
This compound is a compound with significant potential for the development of novel therapeutics, particularly in the areas of neurodegenerative and inflammatory diseases. Its synthesis is well-established, and its chemical properties make it a versatile scaffold for further chemical modification. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of N,4,5-trimethylthiazol-2-amine hydrochloride on hypoxia-induced β-amyloid production in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound, CasNo.15951-21-0 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]
An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride (CAS Number: 15951-21-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a heterocyclic amine belonging to the benzothiazole class of compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential pharmacological applications based on available data for the compound and its structural analogs. While specific biological data for this hydrochloride salt is limited in publicly accessible literature, this guide extrapolates potential areas of interest and provides generalized experimental protocols relevant to the broader class of 2-aminobenzothiazole derivatives. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 15951-21-0 | [1][2][3] |
| Molecular Formula | C₇H₁₁ClN₂S | |
| Molecular Weight | 190.7 g/mol | [1] |
| Appearance | Rose powder | [1] |
| Melting Point | 246-250 °C | [1] |
| SMILES | Cl.NC1=NC2=C(CCCC2)S1 | |
| Storage Conditions | 2-8 °C, Sealed in a dry environment | [1][2] |
Synthesis and Purification
Synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (Free Base)
Experimental Protocol:
This synthesis is based on the Hantzsch thiazole synthesis.
-
Materials:
-
Cyclohexanone
-
Thiourea
-
Iodine
-
Distilled water
-
Diethyl ether
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Magnesium sulfate (MgSO₄)
-
n-hexane
-
-
Procedure:
-
In a round-bottom flask, combine thiourea (61.13 mmol, 4.65 g) and iodine (30.57 mmol, 7.76 g).
-
Add cyclohexanone (30.57 mmol, 3 g) to the mixture.
-
Reflux the mixture for 24 hours at 100 °C.
-
After cooling to room temperature, dissolve the reaction mass in 350 ml of boiling distilled water.
-
Transfer the solution to a crystallizing dish and allow it to cool.
-
Extract the aqueous solution three times with 55 ml of diethyl ether to remove unreacted starting materials and byproducts.
-
To the aqueous layer, add 50 ml of 25% ammonium hydroxide solution.
-
Extract the resulting basic solution three times with 55 ml of diethyl ether.
-
Combine the ethereal extracts and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield a light-yellow precipitate of the free base.[4]
-
Conversion to Hydrochloride Salt and Purification
General Protocol:
-
Dissolve the crude 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum.
Purification:
Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed to purify the hydrochloride salt. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Pharmacological Activity and Mechanism of Action
While specific biological data for this compound is not available in the reviewed literature, the benzothiazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of 2-aminobenzothiazole have been reported to exhibit various pharmacological activities.
Potential Therapeutic Areas
-
Neuropharmacology: The compound is suggested to be a candidate for drug development in neuropharmacology, potentially for treating neurodegenerative diseases.[1]
-
Anti-inflammatory: It has been highlighted for its potential in anti-inflammatory research and the treatment of chronic inflammation.[1]
-
Antioxidant and Analgesic: Thiazole derivatives are known to exhibit antioxidant and analgesic properties.[4]
Postulated Mechanism of Action
The mechanism of action for this specific compound is not elucidated. However, based on the activities of other benzothiazole derivatives, potential mechanisms could involve:
-
Enzyme Inhibition: Many benzothiazole derivatives are known to be potent enzyme inhibitors.
-
Receptor Binding: The molecule could interact with various receptors in the central nervous system or on immune cells.
-
Intercalation with DNA: Some benzothiazole derivatives have been shown to interact with DNA.
Further research is required to determine the specific biological targets and signaling pathways modulated by this compound.
General Experimental Protocols for Biological Evaluation
Given the absence of specific experimental data for the title compound, the following are generalized protocols for assessing the potential biological activities of novel 2-aminobenzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the effect of a compound on cell viability.
-
Materials:
-
Human cancer cell lines (e.g., from ATCC)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay can be used to evaluate the anti-inflammatory potential of the compound.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
Griess reagent for nitric oxide (NO) measurement
-
-
Procedure:
-
Culture macrophage cells in appropriate plates.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Assess the effect of the compound on the production of inflammatory mediators.
-
Conclusion
This compound is a compound with potential for further investigation in the fields of neuropharmacology and anti-inflammatory drug discovery. This technical guide has summarized its known physicochemical properties and provided a plausible synthetic route. While specific biological data for this compound is currently lacking in the public domain, the broader family of 2-aminobenzothiazole derivatives has demonstrated a wide range of pharmacological activities. The generalized experimental protocols provided herein offer a starting point for researchers to explore the biological effects of this and related compounds. Further studies are warranted to elucidate its specific mechanism of action, identify its biological targets, and evaluate its therapeutic potential in relevant disease models.
References
Molecular structure of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 15951-21-0), a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. The document details its molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed experimental protocol for the synthesis of its free base and outlines its potential biological activities and applications based on the broader class of benzothiazole compounds. Safety and handling protocols are also summarized. This guide is intended to serve as a foundational resource for professionals engaged in pharmaceutical research and chemical development.
Introduction
The benzothiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] this compound is a versatile derivative that serves as a crucial building block in the synthesis of more complex bioactive molecules.[3] Its structure, featuring a fused cyclohexyl ring, provides a three-dimensional conformation that can be pivotal for specific interactions with biological targets. This compound is particularly explored for its potential in neuropharmacology and as an anti-inflammatory agent, making it a valuable candidate for drug discovery programs.[3]
Molecular Structure and Physicochemical Properties
Molecular Structure
This compound is the hydrochloride salt of the parent amine. The core structure consists of a thiazole ring fused with a cyclohexane ring, with an amino group at the 2-position of the thiazole ring. The protonation of the amine or the thiazole nitrogen by hydrochloric acid forms the stable salt.
Physicochemical Data
The key physicochemical properties of the compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15951-21-0 | [3][4] |
| Molecular Formula | C₇H₁₀N₂S·HCl (or C₇H₁₁ClN₂S) | [3] |
| Molecular Weight | 190.7 g/mol | [3] |
| Appearance | Rose powder | [3] |
| Melting Point | 246-250 °C | [3] |
| Purity | ≥ 98% (by NMR) | [3] |
| Solubility | Soluble in aqueous environments | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Spectroscopic and Analytical Data
The following data corresponds to the free base, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (C₇H₁₀N₂S), as detailed in the cited literature.[5]
| Analysis Type | Data | Reference |
| FTIR (ATR, cm⁻¹) | 3430–3250 (NH₂, stretching), 2950-2850 (CH₂, asymmetric stretching), 1650 (NH₂, bending) | [5] |
| ¹H-NMR (DMSO-d₆, δ/ppm) | 6.58 (2H, s), 2.51 (2H, t), 2.50 (2H, t), 2.48 (4H, m) | [5] |
| ¹³C-NMR (δ/ppm) | 165.86, 145.35, 114.96, 26.75, 23.72, 23.17, 23.04 | [5] |
| Mass Spectrometry (TOF MS ES+) | m/e: 155 [M+H]⁺, 177 [M+Na]⁺ | [5] |
Experimental Protocols
Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (Free Base)
This protocol is adapted from a published procedure for the synthesis of the free base.[5]
Materials:
-
Cyclohexanone (30.57 mmol, 3 g)
-
Thiourea (61.13 mmol, 4.65 g)
-
Iodine (30.57 mmol, 7.76 g)
-
Distilled Water
-
Diethyl ether
-
Ammonium Hydroxide (NH₄OH, 25% solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine thiourea and iodine in a round-bottom flask.
-
Add cyclohexanone to the mixture.
-
Reflux the mixture for 24 hours at 100 °C in an oil bath.
-
After 24 hours, remove the flask from the heat and allow it to cool to room temperature.
-
Dissolve the reaction mass by adding 350 ml of boiling distilled water in portions and transfer to a crystallizing dish.
-
Perform three extractions with 55 ml of diethyl ether each to remove unreacted cyclohexanone and iodine.
-
To the remaining aqueous solution, add 50 ml of 25% NH₄OH solution.
-
Extract the aqueous layer three times with 55 ml of diethyl ether.
-
Combine the ethereal layers and dry over anhydrous MgSO₄.
-
Evaporate the solvent using a rotary evaporator to yield the product as a light-yellow precipitate.
-
The product can be further purified by recrystallization from n-hexane to obtain colorless prisms.[5]
Conversion to Hydrochloride Salt
To prepare the hydrochloride salt, the synthesized free base can be dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Anhydrous hydrogen chloride (gas or as a solution in a compatible solvent) is then added, typically leading to the precipitation of the hydrochloride salt, which can be collected by filtration and dried.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Biological Activity and Potential Applications
Overview of Applications
This compound is a compound of interest for its potential therapeutic applications and its utility as a synthetic intermediate.[3]
-
Pharmaceutical Development: It is explored for developing new medications, particularly those targeting neurological disorders and inflammatory conditions.[3]
-
Organic Synthesis: It serves as a valuable precursor for creating more complex molecules and novel therapeutic agents.[3]
-
Biochemical Research: The scaffold is used in studies involving enzyme inhibition and receptor binding to elucidate biological processes.[3]
-
Other Industries: The unique properties of this compound also lend it to applications in agricultural chemistry and material science.[3]
Hypothesized Mechanism of Action
While the specific signaling pathway for this compound is not extensively documented, some related 2-aminophenyl-benzothiazole derivatives are known to exert potent antitumor activity by acting as agonists of the Aryl Hydrocarbon Receptor (AhR).[6] This interaction induces the expression of cytochrome P450 enzymes, particularly CYP1A1, which metabolizes the benzothiazole into a reactive electrophilic species. This metabolite can form DNA adducts, triggering cellular stress and leading to apoptosis.[6] This pathway represents a potential mechanism of action that could be investigated for the title compound and its derivatives.
Diagram: Potential Pharmacological Pathway (General Benzothiazole MoA)
Caption: A potential mechanism of action for benzothiazoles.
Safety and Handling
The compound is classified as an irritant. Proper safety precautions are mandatory during handling.
| Hazard Class | GHS Statement | Reference |
| Skin Irritation | H315: Causes skin irritation | [7][8] |
| Eye Irritation | H319: Causes serious eye irritation | [7][8] |
| Respiratory Irritation | H335: May cause respiratory irritation | [7][8] |
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a fume hood.[7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[7][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible substances.[7]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Conclusion
This compound is a well-characterized chemical compound with significant potential as a scaffold in drug discovery and as a versatile intermediate in organic synthesis. Its defined physicochemical properties, established synthetic route, and potential for biological activity make it a valuable tool for researchers. Adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational technical information required for its effective and safe utilization in a research and development setting.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 2. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 15951-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide | C7H11IN2S | CID 11580040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the core mechanism of action of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride, a pivotal chemical scaffold in the development of dopaminergic agents. Based on its structural homology to established dopamine agonists such as pramipexole and ropinirole, and supported by pharmacological data on closely related analogs, the primary mechanism of action is identified as agonism at dopamine D2-like receptors (D2, D3, and D4). This guide provides a comprehensive overview of the binding affinities of related compounds, the downstream signaling pathways, and detailed protocols for key experimental assays used to characterize this class of compounds.
Introduction
The 4,5,6,7-tetrahydro-benzothiazol-2-ylamine core is a key pharmacophore found in several clinically significant drugs, most notably the non-ergoline dopamine agonists pramipexole and ropinirole. These agents are fundamental in the management of Parkinson's disease and restless legs syndrome, exerting their therapeutic effects by mimicking the action of endogenous dopamine in the brain. Understanding the mechanism of action of the core 4,5,6,7-tetrahydro-benzothiazol-2-ylamine structure is therefore crucial for the rational design and development of novel therapeutics targeting the dopaminergic system. This document serves as a technical resource, summarizing the current understanding of its interaction with dopamine receptors and the subsequent cellular responses.
Primary Pharmacological Target: Dopamine D2-like Receptors
The primary pharmacological targets of compounds based on the 4,5,6,7-tetrahydro-benzothiazol-2-ylamine scaffold are the D2-like subfamily of dopamine receptors, which includes the D2, D3, and D4 receptor subtypes. This is strongly supported by the well-documented high affinity of pramipexole and ropinirole for these receptors.
Furthermore, studies on close structural analogs, such as 6-methylamino-4,5,6,7-tetrahydrobenzothiazole, have demonstrated potent dopaminergic agonist activity. This analog has been shown to induce stereotypic behaviors antagonized by D2 receptor antagonists and to lower the levels of dopamine metabolites, consistent with an agonistic action at presynaptic D2 autoreceptors[1].
Quantitative Binding Affinity Data
Table 1: Binding Affinity (Ki in nM) of Pramipexole for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| D1 | >5,000 |
| D2 | 2.2 - 3.9 |
| D3 | 0.5 - 0.97 |
| D4 | 5.1 |
Table 2: Binding Affinity (Ki in nM) of Ropinirole for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| D1 | >10,000 |
| D2 | 11 - 29 |
| D3 | 3 - 10 |
| D4 | 56 |
Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions.
Downstream Signaling Pathways
Agonism at D2-like receptors by 4,5,6,7-tetrahydro-benzothiazol-2-ylamine-based compounds initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation, the G protein dissociates, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP). The modulation of cAMP levels affects the activity of protein kinase A (PKA) and downstream effectors.
Additionally, the βγ-subunit of the dissociated G protein can directly modulate the activity of ion channels, typically leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and a decrease in neuronal excitability.
Experimental Protocols
The characterization of compounds acting on dopamine receptors involves a series of in vitro assays to determine binding affinity and functional activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the following are incubated:
-
Cell membranes
-
A fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors).
-
A range of concentrations of the unlabeled test compound.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competing ligand).
-
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the G protein activation following receptor agonism.
Detailed Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, the following are incubated:
-
Cell membranes
-
A range of concentrations of the test compound (agonist).
-
GDP to ensure G proteins are in an inactive state.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
-
Incubation: The reaction is initiated and incubated at 30°C for a defined period.
-
Termination and Filtration: The assay is stopped by rapid filtration through glass fiber filters.
-
Quantification and Analysis: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified. The data is analyzed to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum effect) of the agonist.
cAMP Accumulation Assay
This functional assay measures the downstream effect of D2-like receptor activation on adenylyl cyclase activity.
Detailed Methodology:
-
Cell Culture: Whole cells expressing the dopamine receptor of interest are used.
-
Assay Setup: Cells are plated in a multi-well plate and incubated with:
-
A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Forskolin or another adenylyl cyclase stimulator to induce a measurable level of cAMP.
-
A range of concentrations of the test compound (agonist).
-
-
Incubation: The cells are incubated for a specific time to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF or AlphaScreen.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.
Conclusion
The this compound core structure is a potent and selective scaffold for agonism at dopamine D2-like receptors. Its mechanism of action involves binding to these receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability. The well-established pharmacology of pramipexole and ropinirole, which are based on this core, provides a robust framework for understanding its molecular interactions and cellular effects. The experimental protocols detailed in this guide offer a systematic approach to further characterize the pharmacological profile of novel derivatives based on this important chemical entity.
References
The Multifaceted Biological Activities of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-benzothiazol-2-ylamine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. This technical guide provides an in-depth overview of the current understanding of these activities, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and drug development efforts.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.
Quantitative Anticancer Activity Data
The cytotoxic effects of various 4,5,6,7-tetrahydro-benzothiazol-2-ylamine derivatives have been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1g | - | CK2: 1.9, GSK3β: 0.67 | [1][2] |
| Schiff-base 3j | MCF-7 | 5.27 ± 0.006 | [3] |
| Bis-Schiff bases (SL1-SL4) | MCF-7, HepG2 | Concentration-dependent cytotoxicity | [3] |
| Pyrrolidine based imidazo benzothiazole 4 | HepG2, MCF-7, HeLa | - | [4] |
| Indole based hydrazine carboxamide 12 | HT29, H460, A549, MDA-MB-231 | 0.015, 0.28, 1.53, 0.68 | [4] |
| Pyridine containing pyrimidine 34 | Colo205, U937, MCF-7, A549 | 5.04, 13.9, 30.67, 30.45 | [4] |
| Naphthalimide derivative 66 | HT-29, A549, MCF-7 | 3.72 ± 0.3, 4.074 ± 0.3, 7.91 ± 0.4 | [4] |
| Naphthalimide derivative 67 | HT-29, A549, MCF-7 | 3.47 ± 0.2, 3.89 ± 0.3, 5.08 ± 0.3 | [4] |
| Thiazolidine-2,4-dione hybrid 4a | HCT-116, HEPG-2, MCF-7 | 5.61, 7.92, 3.84 | [5] |
| Thiazolidine-2,4-dione hybrid 4e | MCF-7 | 6.11 | [5] |
| Cyanothiouracil hybrid 8a | MCF-7 | 10.86 | [5] |
| 2-substituted benzothiazole A | HepG2 | 24h: 56.98, 48h: 38.54 | [6] |
| 2-substituted benzothiazole B | HepG2 | 24h: 59.17, 48h: 29.63 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Kinase Inhibition: A Key Anticancer Mechanism
A significant portion of the anticancer activity of these derivatives can be attributed to their ability to inhibit protein kinases, which are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.[9][10] Dysregulation of kinase activity is a hallmark of many cancers.
Quantitative Kinase Inhibition Data
The inhibitory potency of these compounds against specific kinases is typically evaluated through in vitro kinase assays.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1g | CK2 | 1.9 | [1][2] |
| 1g | GSK3β | 0.67 | [1][2] |
| Thiazolidine-2,4-dione hybrid 4a | VEGFR-2 | 0.091 | [5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibition of a specific kinase by a test compound.
Materials:
-
Recombinant kinase (e.g., CK2, GSK3β, VEGFR-2)
-
Peptide substrate specific for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the kinase, and the 4,5,6,7-tetrahydro-benzothiazol-2-ylamine derivative at various concentrations.
-
Initiation: Start the reaction by adding ATP and the peptide substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (e.g., ADP).
-
Measurement: Read the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine have also demonstrated significant activity against a variety of bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.[7][11]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| A1, A2, A9 | Escherichia coli, Staphylococcus aureus | Promising activity | [11] |
| A1, A2, A4, A6, A9 | Aspergillus niger, Candida albicans | Significant activity | [11] |
| 14b, 16a | Four different bacterial strains | - | |
| 16c | S. aureus | Superior activity | |
| Benzothiazolylthiazolidin-4-one 8 | Various bacterial strains | 200-300 | [12] |
| Benzothiazolylthiazolidin-4-one 18 | P. aeruginosa | 100 | [12] |
| 7a, 7d, 9a, 9d | Bacteria and Fungi | Higher than cefotaxime and fluconazole | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine derivatives
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Incubator
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain derivatives of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine have shown potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Quantitative Anti-inflammatory Activity Data
The in vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rodents.
| Compound ID | Paw Edema Inhibition (%) at 3h | Reference |
| 17c | 80 | |
| 17i | 78 | |
| 15a | 76.36 | |
| 15b | 73.02 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[4]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine derivatives
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Grouping: Divide the rats into groups: control, standard, and test groups.
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally).
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a pletysmometer or paw thickness with calipers at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion
The 4,5,6,7-tetrahydro-benzothiazol-2-ylamine scaffold represents a highly valuable starting point for the development of new therapeutic agents. The derivatives have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design of more potent and selective compounds and accelerating their translation into clinical applications. Further investigations into the precise molecular targets and mechanisms of action will be crucial for realizing the full therapeutic potential of this promising class of compounds.
References
- 1. inotiv.com [inotiv.com]
- 2. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jchr.org [jchr.org]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride (CAS No. 15951-21-0). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe management of this chemical.
Chemical Identification and Physical Properties
This compound is a heterocyclic amine salt.[1] Its unique molecular structure makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the fields of neuropharmacology and anti-inflammatory research.[1]
| Property | Value | Source |
| CAS Number | 15951-21-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₁₁ClN₂S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 190.69 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥ 95% | --INVALID-LINK-- |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
|
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
|
| Skin Irritation (Category 2) | H315: Causes skin irritation |
|
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
|
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
|
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
|
Source: BLD Pharm[3]
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Local exhaust ventilation should be used to keep airborne concentrations as low as possible.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required for handling this substance.
| PPE Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A flame-retardant lab coat.[4] |
| Respiratory Protection | For handling large quantities or when dust may be generated, a NIOSH-approved respirator is recommended.[4] |
Handling Procedures
-
Avoid all contact with skin, eyes, and clothing.[5]
-
Do not breathe dust or fumes.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep containers tightly closed when not in use.[4]
Storage
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly closed.[6]
-
Store separately from incompatible materials such as strong oxidizing agents.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.
-
Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[6]
-
Environmental Precautions: Do not let the product enter drains, sewers, or waterways.
Logical Workflows and Decision Making
The following diagrams illustrate the recommended workflows for risk assessment and emergency response.
References
The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Tetrahydro-benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydro-benzothiazole core, a heterocyclic scaffold featuring a fusion of a thiazole and a cyclohexane ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent dopamine agonism in the treatment of neurodegenerative diseases to promising anticancer and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery and historical development of this important class of compounds. We will delve into the seminal synthetic methodologies, present key quantitative data, and elucidate the signaling pathways through which these molecules exert their effects.
A Historical Perspective: From Classic Synthesis to a Novel Composition of Matter
The journey of the tetrahydro-benzothiazole scaffold is intrinsically linked to the broader history of thiazole synthesis. The foundational method for constructing the thiazole ring was established in 1887 by Arthur Hantzsch through the reaction of α-haloketones with thioamides. This versatile reaction, known as the Hantzsch thiazole synthesis , remains a cornerstone of heterocyclic chemistry and has been widely adapted for the preparation of a diverse array of thiazole derivatives, including those with a fused saturated ring system.
A pivotal moment in the specific history of tetrahydro-benzothiazoles occurred in 1943 with the issuance of a U.S. patent to Paul C. Jones. This patent described the synthesis of 2-mercapto-tetrahydrobenzothiazole and notably claimed it as a "new composition of matter"[1]. This suggests that while the conceptual framework for its synthesis may have existed, its actual preparation and characterization were novel at the time. The patent detailed a straightforward approach, reacting α-chlorocyclohexanone with ammonium dithiocarbamate, thereby providing a robust and accessible route to this foundational tetrahydro-benzothiazole derivative[1].
The subsequent decades saw a burgeoning interest in the pharmacological potential of this scaffold, culminating in the development of the dopamine agonist pramipexole . This drug, a 2-amino-6-propylamino-4,5,6,7-tetrahydro-benzothiazole derivative, has become a frontline treatment for Parkinson's disease and restless legs syndrome. Its synthesis, and that of its key intermediate, 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, has been extensively documented in the patent literature, showcasing various modifications and improvements to the original synthetic strategies[2][3].
Foundational Synthetic Methodologies
The synthesis of the tetrahydro-benzothiazole core primarily relies on the principles of the Hantzsch thiazole synthesis. The general approach involves the cyclocondensation of a cyclic α-haloketone with a suitable sulfur-containing nucleophile.
Experimental Protocol: Synthesis of 2-Mercapto-tetrahydrobenzothiazole (Jones, 1943)
This protocol is adapted from the original 1943 patent by Paul C. Jones[1].
Materials:
-
Alpha-chlorocyclohexanone
-
Ammonium dithiocarbamate
-
Sodium hydroxide
-
Water
-
Apparatus for heating and filtration
Procedure:
-
A suspension of 17.2 parts by weight of alpha-chlorocyclohexanone is prepared in a solution of 16.2 parts of ammonium dithiocarbamate in 25 parts of water.
-
The mixture is heated to 90°C. The reaction is typically completed within a few minutes, yielding a greenish, water-insoluble oil that may partially solidify upon cooling.
-
After allowing the mixture to stand for several hours, the solid is collected by filtration and washed with water.
-
The crude product is then dissolved in a solution of 5 parts of sodium hydroxide in 25 parts of water.
-
The alkaline solution is filtered to remove any insoluble impurities.
-
Acidification of the filtrate precipitates the 2-mercapto-tetrahydrobenzothiazole as a buff-colored solid.
-
The final product is collected by filtration, washed with water, and dried.
Reported Data:
| Compound | Melting Point |
| 2-Mercapto-tetrahydrobenzothiazole | 162°C |
Table 1: Physical property of 2-Mercapto-tetrahydrobenzothiazole as reported by Jones (1943).[1]
Experimental Protocol: Synthesis of 2,6-Diamino-4,5,6,7-tetrahydro-benzothiazole (Pramipexole Intermediate)
This protocol is a generalized procedure based on methodologies described in the patent literature for the synthesis of a key pramipexole intermediate[2][3].
Materials:
-
4-Acetamidocyclohexanone
-
Bromine
-
Thiourea
-
Hydrobromic acid
-
Sodium hydroxide (or other suitable base)
-
Water
-
Apparatus for heating, reflux, and filtration
Procedure:
-
Bromination: Bromine is added to a solution of 4-acetamidocyclohexanone in water to produce 2-bromo-4-acetamido-cyclohexanone. The reaction is typically carried out at a controlled temperature.
-
Thiazole Ring Formation: Without isolating the bromo-intermediate, thiourea is added to the reaction mixture. The temperature is then raised (e.g., to around 80°C) to facilitate the cyclocondensation reaction, forming 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole[3].
-
Hydrolysis: An aqueous solution of hydrobromic acid is added, and the mixture is heated to reflux to hydrolyze the acetylamino group, yielding 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide.
-
Isolation: The reaction mixture is cooled and neutralized with a base, such as sodium hydroxide solution. The precipitated 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole free base is then isolated by filtration, washed with water, and dried.
Below is a DOT script representation of the synthesis workflow for 2,6-Diamino-4,5,6,7-tetrahydro-benzothiazole.
Biological Activities and Signaling Pathways
While the initial interest in 2-mercapto-tetrahydrobenzothiazole was likely for industrial applications, the tetrahydro-benzothiazole scaffold has since been recognized for its significant and diverse biological activities.
Dopaminergic Activity: The Case of Pramipexole
Pramipexole is a potent and selective agonist of the D2 subfamily of dopamine receptors, with a particularly high affinity for the D3 receptor subtype[2][4]. This selectivity is believed to be crucial for its therapeutic efficacy in Parkinson's disease, a condition characterized by the loss of dopaminergic neurons in the brain.
Quantitative Data: Receptor Binding Affinities of Pramipexole
| Receptor | Ki (nM) |
| D2L | 3.9 |
| D3 | 0.5 |
| D4 | 5.1 |
Table 2: Binding affinities (Ki) of pramipexole for human dopamine D2L, D3, and D4 receptors.[2] Lower Ki values indicate higher binding affinity.
The activation of D2-like receptors by pramipexole initiates a signaling cascade that helps to compensate for the lack of endogenous dopamine.
Below is a DOT script illustrating the simplified signaling pathway of D2-like dopamine receptors.
References
Spectroscopic and Synthetic Profile of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and a summary of key analytical data.
Spectroscopic Data
Table 1: Summary of Spectroscopic Data for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine (Free Base)
| Analysis | Data |
| ¹H NMR | (DMSO-d₆, δ/p.p.m.): 6.58 (2H, s, -NH₂), 2.51 (2H, t), 2.50 (2H, t), 2.48 (4H, m)[1] |
| ¹³C NMR | (δ/p.p.m.): 165.86, 145.35, 114.96, 26.75, 23.72, 23.17, 23.04[1] |
| IR (ATR) | (cm⁻¹): 3430–3250 (NH₂ stretching), 2950–2850 (CH₂ asymmetric stretching), 1650 (NH₂ bending)[1] |
| Mass Spec. | TOF MS ES+ (m/e): 155 [M+H]⁺, 177 [M+Na]⁺[1] |
Experimental Protocols
Synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine (Free Base)
A common synthetic route to 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine involves the reaction of cyclohexanone with thiourea in the presence of a halogen, such as iodine.[1]
Materials:
-
Thiourea
-
Iodine
-
Cyclohexanone
-
Distilled water
-
Diethyl ether
-
Ammonium hydroxide (NH₄OH, 25% solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine thiourea (61.13 mmol) and iodine (30.57 mmol).
-
Add cyclohexanone (30.57 mmol) to the mixture.
-
Reflux the reaction mixture for 24 hours at 100°C.
-
After cooling to room temperature, dissolve the reaction mass in boiling distilled water (350 ml).
-
Extract the aqueous solution three times with diethyl ether (55 ml portions) to remove unreacted starting materials.
-
To the aqueous layer, add 50 ml of 25% ammonium hydroxide solution.
-
Extract the basic aqueous solution three times with diethyl ether (55 ml portions).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the product as a light-yellow precipitate.[1]
Proposed Synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl
The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.
Materials:
-
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine (free base)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Hydrochloric acid (solution in anhydrous diethyl ether or as dry HCl gas)
Procedure:
-
Dissolve the synthesized 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in anhydrous diethyl ether dropwise with stirring, or bubble dry hydrogen chloride gas through the solution.
-
A precipitate of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its subsequent conversion to the hydrochloride salt.
Caption: Synthetic pathway for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl.
Potential Signaling Pathway: Apoptosis Induction
Benzothiazole derivatives have been reported to exhibit antitumor activity, with some inducing apoptosis in cancer cells.[2] While the specific mechanism for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine is not established, a potential pathway could involve the activation of caspase cascades, a key feature of apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated for this compound.
Caption: Potential mechanism of action via apoptosis induction.
References
In-depth Technical Guide: Solubility Profile of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride
Disclaimer: Publicly available, quantitative solubility data for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is limited. This guide utilizes data for a closely related and structurally similar compound, Pramipexole dihydrochloride monohydrate, as a surrogate to provide a comprehensive illustration of a typical solubility profile for this class of compounds. Pramipexole is also a derivative of the 4,5,6,7-tetrahydro-benzothiazol-2-ylamine core structure. Researchers should verify the solubility of their specific compound empirically.
This technical guide provides a detailed overview of the solubility characteristics of this compound, a versatile compound with applications in pharmaceutical development and chemical synthesis.[1] The information presented here is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a hydrochloride salt that is noted for its stability and solubility in aqueous environments, making it a valuable intermediate in the synthesis of various bioactive molecules.[1] Its structural features allow for effective interactions within biological systems, leading to its exploration in neuropharmacology and anti-inflammatory research.[1]
Solubility Data
The following table summarizes the solubility of Pramipexole dihydrochloride monohydrate, which serves as a reference for the expected solubility of this compound.
| Solvent/Medium | Solubility | Classification | Reference |
| Water | > 20 mg/mL | Freely Soluble | [2][3] |
| Methanol | > 20 mg/mL | Freely Soluble | [2] |
| 96% Ethanol | ~18 mg/mL | Slightly Soluble | [2] |
| Dichloromethane | - | Practically Insoluble | [4][5] |
| Buffer (pH 1-7.5) | > 10 mg/mL | High Solubility | [2][3] |
A saturated aqueous solution of Pramipexole dihydrochloride has a pH of approximately 3.3.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility profile of a compound like this compound.
Equilibrium Solubility in Various Solvents
This protocol determines the saturation solubility of the compound in different solvents at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, methanol, ethanol, dichloromethane).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspensions to settle. Carefully collect a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.
-
Analysis: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for Equilibrium Solubility Determination.
pH-Dependent Solubility Profile
This protocol evaluates the solubility of the compound across a range of pH values, which is critical for understanding its behavior in different physiological environments.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1 to 10).
-
Suspension Preparation: Add an excess amount of this compound to vials containing each of the prepared buffers.
-
Equilibration: Agitate the vials at a constant temperature until equilibrium is achieved.
-
pH Measurement: Measure the final pH of each suspension after equilibration.
-
Sample Collection and Analysis: Collect and analyze the supernatant from each buffer as described in the equilibrium solubility protocol.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final pH of each solution to generate the pH-solubility profile. As an amine hydrochloride, the solubility is expected to be higher at lower pH due to the protonation of the amine group, forming a more soluble salt.[6]
Caption: Experimental Workflow for pH-Solubility Profiling.
Biopharmaceutical Classification System (BCS)
Based on the data for Pramipexole dihydrochloride monohydrate, which is classified as a BCS Class 1 drug substance, it is anticipated that this compound would also exhibit high solubility and high permeability.[2] This classification suggests a low risk of dissolution-limited absorption in vivo.
Conclusion
This compound is expected to be a highly soluble compound, particularly in aqueous media at acidic to neutral pH. Its favorable solubility profile, inferred from the closely related Pramipexole, suggests good oral bioavailability and makes it a promising candidate for pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for the empirical determination and verification of its solubility characteristics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. CN107951853B - Pramipexole dihydrochloride sustained-release pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 4. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pramipexole dihydrochloride monohydrate | 191217-81-9 [chemicalbook.com]
- 6. Isolation (Recovery) [chem.ualberta.ca]
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride. It includes detailed experimental protocols for its synthesis and analysis, and explores its potential therapeutic applications, particularly in the realm of neuroprotection and dopamine receptor modulation.
Core Physical and Chemical Properties
This compound is a stable, solid compound. Its core physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂S |
| Molecular Weight | 190.69 g/mol |
| CAS Number | 15951-21-0 |
| Appearance | White to off-white crystalline powder |
| Melting Point | Data not available for the HCl salt. The free base (4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine) has a reported melting point. |
| Solubility | Soluble in water and polar organic solvents. |
| Stability | Stable under normal laboratory conditions. |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process involving the cyclization of a precursor to form the free base, followed by salt formation.
Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (Free Base)
Reaction: This synthesis involves the reaction of cyclohexanone with thiourea in the presence of a halogen, typically iodine, to facilitate the Hantzsch thiazole synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 equivalent), thiourea (2.0 equivalents), and iodine (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol, to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate). Neutralize the aqueous layer with a base (e.g., sodium bicarbonate solution) to a pH of 8-9. Extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine.
Formation of this compound
Reaction: The free base is protonated with hydrochloric acid to form the hydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the crude 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the purified this compound under vacuum.
Below is a workflow diagram for the synthesis process.
Methodological & Application
Application Notes and Protocols: 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole: A Dopamine Agonist for Parkinson's Disease
Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, particularly the D3 subtype. It is a first-line treatment for the motor symptoms of Parkinson's disease (PD) and is also indicated for restless legs syndrome.
Mechanism of Action and Signaling Pathway
Pramipexole's therapeutic effects in Parkinson's disease are attributed to its ability to stimulate dopamine receptors in the striatum, thereby compensating for the loss of dopaminergic neurons in the substantia nigra. As a D2/D3 receptor agonist, pramipexole activates Gαi/o-coupled receptors, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling pathways, including the protein kinase A (PKA) pathway. This signaling cascade helps to normalize motor function.[1][2] Pramipexole has also been suggested to have neuroprotective properties by reducing dopamine turnover and scavenging hydroxyl free radicals.[2][3]
Quantitative Data
Table 1: Binding Affinity of Pramipexole for Human Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| D2 | 2.2 - 3.9 | [4] |
| D3 | 0.5 - 0.97 | [4][5] |
| D4 | 5.1 | [4] |
| D1 | >10,000 | [4] |
Table 2: Clinical Efficacy of Pramipexole in Early Parkinson's Disease
| Study Parameter | Placebo Group | Pramipexole Group | P-value | Reference |
| Change in UPDRS Part II (Activities of Daily Living) Score | - | Improvement | 0.002 | [6] |
| Change in UPDRS Part III (Motor Examination) Score | - | Trend towards improvement | 0.10 | [6] |
| Mean Change in UPDRS II+III Score from Baseline (18 weeks) | - | -10.69 to -14.83 | 0.0025 | [7] |
| Minimal Clinically Important Difference (MCID) for UPDRS II+III | - | -8.0 to -8.1 | - | [8] |
Table 3: Preclinical Efficacy of Pramipexole in a 6-OHDA Rat Model of Parkinson's Disease
| Behavioral Test | 6-OHDA Lesioned Control | Pramipexole Treated | Outcome | Reference |
| Rotational Behavior (apomorphine-induced) | Increased contralateral rotations | Significant reduction in rotations | Reversal of motor asymmetry | [3] |
| Forelimb Use (Cylinder Test) | Asymmetrical use, favoring ipsilateral limb | Increased use of contralateral (impaired) limb | Improvement in motor deficit | [3] |
| Tyrosine Hydroxylase (TH)-Positive Cell Reduction in Substantia Nigra | 47% - 62% | 26% - 27% | Neuroprotective effect | [3] |
Riluzole: A Neuroprotective Agent for Amyotrophic Lateral Sclerosis (ALS)
Riluzole is a benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS). It has been shown to slow the progression of the disease and extend survival in patients.
Mechanism of Action and Signaling Pathway
Riluzole's mechanism of action is multifactorial and primarily involves the modulation of glutamatergic neurotransmission.[9] It is thought to exert its neuroprotective effects through several mechanisms:
-
Inhibition of Glutamate Release: Riluzole inhibits the release of glutamate from presynaptic terminals, likely by blocking voltage-gated sodium channels and interfering with the synaptic vesicle cycle.[10][11][12]
-
Blockade of Postsynaptic Glutamate Receptors: It non-competitively blocks N-methyl-D-aspartate (NMDA) receptors.[13]
-
Inactivation of Voltage-Dependent Sodium Channels: Riluzole stabilizes voltage-gated sodium channels in their inactivated state, reducing neuronal hyperexcitability.[13]
By reducing glutamatergic transmission, Riluzole mitigates the excitotoxic damage to motor neurons, which is a key pathological feature of ALS.
Quantitative Data
Table 4: In Vitro Efficacy of Riluzole
| Assay | Effect | IC50 | Reference |
| Inhibition of electrically evoked [3H]-Glutamate release (mouse neocortical slices) | Depression of release | 19.5 µM | [12] |
| Inhibition of electrically evoked [3H]-Acetylcholine release | Depression of release | 3.3 µM | [12] |
| Inhibition of electrically evoked [3H]-Dopamine release | Depression of release | 6.8 µM | [12] |
Table 5: Clinical Efficacy of Riluzole in ALS
| Study Outcome | Placebo | Riluzole (100 mg/day) | Hazard Ratio (95% CI) | Reference |
| Survival at 12 months | - | 38% reduction in mortality | - | [14] |
| Survival at 18 months | - | 35% reduction in mortality | - | [14] |
| Median Survival Extension | - | 7 months | 0.70 (0.69-0.79) | [14] |
Table 6: Preclinical Efficacy of Riluzole in SOD1G93A Mouse Model of ALS
| Study Finding | Outcome | Reference |
| Lifespan and Motor Function | No significant benefit on lifespan or motor performance in SOD1G93A, TDP-43A315T, and FUS (1-359) models. | [15] |
| Disease Progression | No beneficial effect of riluzole identified on disease progression. | [16] |
| Antioxidant Effect | Riluzole shows direct antioxidant defense against acute oxidative stress but is ineffective against chronic ALS-related paradigms in a SOD1 G93A cell model. | [17] |
Note: The preclinical efficacy of Riluzole in mouse models of ALS has yielded conflicting results, with some studies showing no significant benefit.[15][16]
Experimental Protocols
Protocol 1: Assessment of Motor Coordination in a Rat Model of Parkinson's Disease using the Rotarod Test
This protocol is designed to evaluate the effect of compounds like Pramipexole on motor coordination and balance in the 6-OHDA-lesioned rat model of Parkinson's disease.
Materials:
-
Rotarod apparatus for rats (e.g., AccuRotor EZ-Rod)[18]
-
6-OHDA-lesioned and sham-operated rats
-
Pramipexole solution and vehicle control (e.g., sterile saline)
-
Syringes and needles for injection
-
Timer
Procedure:
-
Habituation: Acclimatize the rats to the testing room for at least 1 hour before the experiment begins.[19]
-
Training (Day before testing):
-
Baseline Measurement (Day of testing):
-
Drug Administration:
-
Administer Pramipexole (e.g., 1 mg/kg, i.p.) or vehicle to the respective groups of rats.
-
-
Testing:
-
At specified time points after injection (e.g., 30, 60, 90 minutes), place the rat on the accelerating rotarod.
-
The rod accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period.[9]
-
Record the latency to fall from the rod for each trial.
-
Perform multiple trials with rest intervals in between.[9]
-
-
Data Analysis:
-
Calculate the average latency to fall for each rat at each time point.
-
Compare the performance of the Pramipexole-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Measurement of Glutamate Release from Synaptosomes
This protocol describes an in vitro assay to measure the effect of compounds like Riluzole on glutamate release from isolated nerve terminals (synaptosomes).
Materials:
-
Rat cerebral cortex tissue
-
Sucrose and Percoll solutions for gradient centrifugation
-
HEPES-buffered solution
-
Glutamate dehydrogenase (GDH)
-
NADP+
-
4-aminopyridine (4-AP) or other depolarizing agent
-
Riluzole and vehicle control (e.g., DMSO)
-
Fluorometer
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat cerebral cortex in 0.32 M sucrose.
-
Centrifuge the homogenate to remove nuclei and debris.
-
Layer the supernatant onto a discontinuous Percoll gradient and centrifuge to isolate the synaptosomal fraction.
-
Wash and resuspend the synaptosomal pellet in HEPES-buffered solution to a final protein concentration of approximately 0.5 mg/mL.
-
-
Glutamate Release Assay:
-
Pre-incubate the synaptosomes with Riluzole at various concentrations or vehicle for a specified time.
-
Transfer the synaptosome suspension to a cuvette in a fluorometer maintained at 37°C.
-
Add CaCl2 (1.2 mM), glutamate dehydrogenase (50 units/mL), and NADP+ (2 mM) to the cuvette.
-
Initiate glutamate release by adding a depolarizing agent such as 4-aminopyridine (1 mM).
-
Monitor the increase in fluorescence (excitation 340 nm, emission 460 nm) over time. The fluorescence increase is proportional to the amount of NADPH produced by the deamination of released glutamate by GDH.
-
-
Data Analysis:
-
Calibrate the fluorescence signal using a known standard of glutamate.
-
Express the amount of glutamate released as nmol/mg of synaptosomal protein.
-
Determine the concentration-dependent inhibitory effect of Riluzole on glutamate release and calculate the IC50 value.[10]
-
Protocol 3: Assessment of Motor Phenotype in a SOD1G93A Mouse Model of ALS
This protocol provides a method for evaluating the progression of motor deficits in the SOD1G93A transgenic mouse model of ALS and for testing the efficacy of therapeutic agents like Riluzole.
Materials:
-
SOD1G93A transgenic mice and wild-type littermates
-
Housing cages
-
Observational arena
Procedure:
-
Animal Monitoring:
-
Neurological Scoring (NeuroScore):
-
Perform daily assessments of hindlimb function using a neurological scoring system.[22]
-
Score 0 (Pre-symptomatic): Normal hindlimb splay when suspended by the tail.
-
Score 1 (First symptoms): Abnormal hindlimb splay (collapse or trembling) when suspended.[21]
-
Score 2 (Onset of paresis): Partial paralysis of one or both hindlimbs observed during tail suspension and gait.[21]
-
Score 3 (Paralysis): Rigid paralysis in the hindlimbs.[21]
-
-
Gait Analysis:
-
Allow the mouse to walk on a surface (e.g., a paper towel) and observe its gait for any abnormalities, such as dragging of the hindlimbs.[21]
-
-
Survival Analysis:
-
Record the date of birth and the date of death or euthanasia (when the mouse is unable to right itself within 30 seconds of being placed on its side) to determine lifespan.
-
-
Data Analysis:
-
Compare the progression of neurological scores, body weight changes, and survival curves between treated and untreated SOD1G93A mice using appropriate statistical methods (e.g., Kaplan-Meier analysis for survival).
-
Conclusion
The 4,5,6,7-tetrahydro-benzothiazol-2-ylamine scaffold is a cornerstone for the development of impactful therapeutics. The detailed analysis of Pramipexole and Riluzole highlights the diverse pharmacological activities that can be achieved through derivatization of this core structure. The provided quantitative data and experimental protocols serve as a practical guide for researchers engaged in the discovery and development of novel drugs targeting neurological and other disorders. By leveraging these established methodologies, scientists can effectively evaluate new chemical entities and advance promising candidates toward clinical application.
References
- 1. Pramipexole restores behavioral inhibition in highly impulsive rats through a paradoxical modulation of frontostriatal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine agonist pramipexole scavenges hydroxyl free radicals induced by striatal application of 6-hydroxydopamine in rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) [movementdisorders.org]
- 6. Pramipexole in patients with early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of pramipexole dose–response relationships in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2.8. RotaRod test [bio-protocol.org]
- 10. Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Riluzole attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of riluzole on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Riluzole blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. movementdisorders.org [movementdisorders.org]
- 15. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cpn.or.kr [cpn.or.kr]
- 18. Rotarod test [pspp.ninds.nih.gov]
- 19. Rotarod test in rats [protocols.io]
- 20. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. The benzothiazole scaffold is a privileged structure found in a wide array of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] This application note provides detailed protocols for the synthesis of the title compound and its subsequent derivatization, along with its applications in the development of potential therapeutic agents.
The 2-amino group and the tetrahydro-benzothiazole core offer multiple reaction sites for structural modification, making it an ideal starting material for generating diverse chemical libraries for drug discovery. Its derivatives have been investigated for a range of therapeutic targets, including as antileukemic agents and as modulators of enzymes and receptors implicated in neurodegenerative diseases like Alzheimer's disease.[3][4]
Synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine
A common and efficient method for the synthesis of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine is through the Hantzsch thiazole synthesis, involving the reaction of a ketone with a source of thiourea and a halogen.
Experimental Protocol: Synthesis from Cyclohexanone and Thiourea[5][6]
Materials:
-
Cyclohexanone
-
Thiourea
-
Iodine
-
Distilled water
-
Diethyl ether
-
Ammonium hydroxide solution (25%)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, combine thiourea (4.65 g, 61.13 mmol) and iodine (7.76 g, 30.57 mmol).
-
Add cyclohexanone (3.0 g, 30.57 mmol) to the mixture.
-
Reflux the reaction mixture at 100°C for 24 hours.
-
After cooling to room temperature, dissolve the reaction mass in boiling distilled water (350 mL).
-
Transfer the solution to a crystallizing dish and allow it to cool.
-
Extract the aqueous solution with diethyl ether (3 x 55 mL) to remove unreacted cyclohexanone, iodine, and sulfur.
-
To the aqueous layer, add 50 mL of 25% ammonium hydroxide solution.
-
Extract the basic aqueous solution with diethyl ether (3 x 55 mL).
-
Combine the ethereal extracts and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the product as a light-yellow precipitate.
-
The product can be further purified by recrystallization from n-hexane to yield colorless prisms.
To obtain the hydrochloride salt:
-
Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in the Synthesis of Bioactive Molecules
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl serves as a key intermediate for the synthesis of a variety of derivatives through reactions targeting the exocyclic amino group.
N-Acylation Reactions
The 2-amino group can be readily acylated to form amides, which are often key functionalities in bioactive molecules.
Materials:
-
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl
-
Acyl chloride or carboxylic acid anhydride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Suspend 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl (1 equivalent) in the anhydrous solvent.
-
Add the base (2-3 equivalents) and stir the mixture until a clear solution is obtained.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Condensation Reactions with Aldehydes
The amino group can undergo condensation with aldehydes to form Schiff bases, which can be further reduced to secondary amines or used as intermediates for the synthesis of more complex heterocyclic systems.
Materials:
-
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl
-
Aldehyde (aromatic or aliphatic)
-
A catalyst (e.g., a few drops of glacial acetic acid or L-proline)
-
A suitable solvent (e.g., ethanol, methanol, or toluene with a Dean-Stark trap)
Procedure:
-
Dissolve 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl (1 equivalent) and the aldehyde (1.1 equivalents) in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving the 4,5,6,7-tetrahydro-benzothiazole scaffold.
Table 1: Synthesis and Derivatization Yields
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyclohexanone, Thiourea, Iodine | Reflux, 24h | 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine | Not specified | [5][6] |
| 2-Aminobenzothiazole, Aromatic Aldehydes, Piperidine, Dimethyl acetylenedicarboxylate | EtOH, 50-60°C, 48h | Polyfunctionalized 2-pyrrolidinone derivatives | 53-72 | [6] |
| 2-Aminobenzothiazole, Chloroacetyl chloride | Benzene, Reflux, 3h | 2-(Chloroacetamido)benzothiazole | Not specified | [7] |
| 2-(Chloroacetamido)benzothiazole, 4-Hydroxy-piperidine | EtOH, Na2CO3, Reflux, 12h | 2-(N-(4-hydroxypiperidin-1-yl)acetamido)benzothiazole | Not specified | [7] |
Table 2: Biological Activity of 4,5,6,7-Tetrahydro-benzothiazole Derivatives
| Compound | Biological Target/Assay | IC50 / Activity | Cell Line | Reference |
| Derivative 5g (2,4-dichloro-phenyl-thiourea derivative) | Cytotoxicity | ~15 µM | K562 (Human leukemia) | [3] |
| N-acylated 2-aminobenzothiazole (GK510) | PGE2 Generation | EC50 = 118 nM | Rat mesangial cells | [8] |
| N-alkylated 2-aminobenzothiazole (GK543) | PGE2 Generation | EC50 = 177 nM | Rat mesangial cells | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Histamine H3 Receptor Antagonism
Derivatives of the benzothiazole scaffold have been investigated as antagonists of the histamine H3 receptor (H3R), a G-protein coupled receptor predominantly expressed in the central nervous system.[4] Antagonism of H3R can modulate the release of various neurotransmitters, including acetylcholine and histamine, making it a potential therapeutic target for cognitive disorders such as Alzheimer's disease.[5][9]
Caption: H3R antagonist action of benzothiazole derivatives.
Mechanism of Acetylcholinesterase Inhibition
Another therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] By inhibiting AChE, the concentration and duration of ACh in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission.
Caption: AChE inhibition by benzothiazole derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel derivatives of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl.
Caption: Drug discovery workflow using the title compound.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Acylation of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine
Introduction
N-acylated 2-aminobenzothiazole derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The 4,5,6,7-tetrahydro-benzothiazol-2-ylamine core is a valuable scaffold, and its N-acylation allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. This document provides a detailed protocol for the N-acylation of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine, targeting researchers and professionals in drug development and organic synthesis.
The general principle of this reaction involves the nucleophilic attack of the primary amino group of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine on an electrophilic acylating agent, such as an acyl chloride or a carboxylic anhydride, to form a stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Experimental Protocols
This section details two common and effective methods for the N-acylation of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine.
Protocol 1: Acylation using Acyl Chlorides
This method is a widely used and efficient procedure for amide bond formation. A base is utilized to neutralize the hydrogen chloride (HCl) gas generated during the reaction.
Materials:
-
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt3) or Pyridine (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4,5,6,7-tetrahydro-benzothiazol-2-ylamine (1.0 equivalent) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 equivalents) to the solution.
-
Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Acylation using Carboxylic Anhydrides
This method provides an alternative to using acyl chlorides and is often preferred when the corresponding acyl chloride is unstable or difficult to handle.
Materials:
-
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine
-
Carboxylic anhydride (e.g., acetic anhydride, succinic anhydride) (1.2 equivalents)
-
Glacial acetic acid or an inert solvent like toluene
-
Ice-water bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a round-bottom flask, suspend 4,5,6,7-tetrahydro-benzothiazol-2-ylamine (1.0 equivalent) in glacial acetic acid.
-
Add the carboxylic anhydride (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-water to precipitate the N-acylated product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid or anhydride.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Data Presentation
The following table summarizes typical reaction conditions for the N-acylation of 2-aminobenzothiazole derivatives, which can be used as a starting point for the optimization of the N-acylation of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine.
| Method | Acylating Agent | Solvent | Base/Catalyst | Temperature | Time | Typical Yield |
| Acyl Chloride | Chloroacetyl chloride | Benzene | Triethylamine | Ice-cold to RT | 6 hours | ~75%[1] |
| Carboxylic Anhydride | Acetic anhydride | Acetic Acid | - | Reflux | 8-10 hours | ~88%[1][2] |
| Carboxylic Acid | Acetic Acid | Acetic Acid | - | Reflux | 8-10 hours | 82-88%[2] |
Visualizations
Chemical Reaction Scheme
Caption: General reaction scheme for the N-acylation.
Experimental Workflow
Caption: Workflow for the N-acylation protocol.
References
Application of Tetrahydro-benzothiazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-benzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The fusion of a thiazole ring with a saturated cyclohexane ring imparts a unique three-dimensional structure, leading to diverse pharmacological activities. These derivatives have shown promise as potent anticancer, antimicrobial, and anti-inflammatory agents, primarily through the modulation of key signaling pathways and enzyme inhibition. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of novel therapeutics based on the tetrahydro-benzothiazole scaffold.
Biological Activities and Mechanisms of Action
Tetrahydro-benzothiazole derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. Their mechanisms of action often involve targeting specific enzymes and signaling pathways implicated in various diseases.
Anticancer Activity
Several 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][2] Their anticancer activity is often attributed to the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β).[3] Furthermore, some benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/Akt signaling pathway.[4][5]
Antimicrobial Activity
The tetrahydro-benzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown inhibitory activity against various bacterial and fungal strains.[6][7] A key mechanism of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[8]
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are linked to their ability to modulate inflammatory signaling pathways. For instance, benzothiazole derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory mediators like COX-2 and iNOS.[9][10][11]
Quantitative Data
The following tables summarize the biological activities of representative tetrahydro-benzothiazole and related benzothiazole derivatives.
Table 1: Anticancer Activity of Tetrahydro-benzothiazole and Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1g | - (CK2 Kinase Assay) | 1.9 | [3] |
| 1g | - (GSK3β Kinase Assay) | 0.67 | [3] |
| 2g | - (CK2 Kinase Assay) | > 3 | [3] |
| 2g | - (GSK3β Kinase Assay) | < 3 | [3] |
| 4d | Pancreatic (BxPC-3) | 3.99 | [2] |
| 4d | Paraganglioma (PTJ64i) | 6.79 | [2] |
| 4l | Pancreatic (AsPC-1) | 14.78 | [2] |
| 4l | Pancreatic (BxPC-3) | 13.67 | [2] |
| 4l | Paraganglioma (PTJ64i) | 10.13 | [2] |
| Derivative 29 | Breast (SKRB-3) | 0.0012 | [1] |
| Derivative 29 | Colon (SW620) | 0.0043 | [1] |
| Derivative 55 | Colon (HT-29) | 0.024 | [1] |
| Naphthalimide 67 | Colon (HT-29) | 3.47 | [1] |
| Naphthalimide 67 | Lung (A549) | 3.89 | [1] |
| Naphthalimide 67 | Breast (MCF-7) | 5.08 | [1] |
| Pyridine derivative 34 | Colon (Colo205) | 5.04 | [1] |
| PB11 | Glioblastoma (U87) | < 0.05 | [5] |
| PB11 | Cervical (HeLa) | < 0.05 | [5] |
Table 2: Antimicrobial Activity of Tetrahydro-benzothiazole and Benzothiazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4a | M. tuberculosis | - (High Activity) | [6] |
| Compound 4e | M. tuberculosis | - (High Activity) | [6] |
| Compound 16c | S. aureus | 0.025 mM | [7] |
| Compound 66c | P. aeruginosa | 3.1 - 6.2 | [12] |
| Compound 66c | S. aureus | 3.1 - 6.2 | [12] |
| Compound 66c | E. coli | 3.1 - 6.2 | [12] |
| Compound 72b & 72c | S. aureus | 6.25 | [12] |
| Compound 72b & 72c | E. coli | 6.25 | [12] |
| Compound 41c | E. coli | 3.1 | [12] |
| Compound 41c | P. aeruginosa | 6.2 | [12] |
| Compound 19a & 19b | E. faecalis | 3.13 µM | [12] |
Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives via Gewald Reaction[6][13]
This protocol describes a general method for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazoles.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Stirring hotplate
-
Round-bottom flask
-
Condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Attach a condenser and reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14][15]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay[9][17][18]
This protocol outlines the determination of the cytotoxic effects of tetrahydro-benzothiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Tetrahydro-benzothiazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the tetrahydro-benzothiazole derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., CK2, GSK3β)[3]
This protocol provides a general framework for assessing the inhibitory activity of tetrahydro-benzothiazole derivatives against specific protein kinases.
Materials:
-
Recombinant human kinase (e.g., CK2, GSK3β)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Tetrahydro-benzothiazole derivative
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the tetrahydro-benzothiazole derivative in the kinase assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination[7][19]
This protocol describes the broth microdilution method for determining the MIC of tetrahydro-benzothiazole derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Tetrahydro-benzothiazole derivative stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the tetrahydro-benzothiazole derivative stock solution (at the highest concentration to be tested) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Prepare a 1:100 dilution of the 0.5 McFarland bacterial suspension in MHB.
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by tetrahydro-benzothiazole derivatives and a general experimental workflow for their evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetrahydro-benzothiazole derivatives.
Caption: NF-κB signaling pathway in inflammation and its inhibition by tetrahydro-benzothiazole derivatives.
Caption: A general experimental workflow for the development of tetrahydro-benzothiazole derivatives as therapeutic agents.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Hydrochloride as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its rigid, bicyclic core combined with a reactive primary amine handle makes it an attractive scaffold for medicinal chemists. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and detailed protocols for the synthesis of key derivatives.
Key Applications in Medicinal Chemistry
The 4,5,6,7-tetrahydro-benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.[1] Its utility has been particularly noted in the development of therapeutics for neurodegenerative diseases and chronic inflammation.[2] A significant application of this building block is in the design of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory disorders.
Dual Kinase Inhibitors of CK2 and GSK3β
Derivatives of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine have been successfully designed as potent dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β).[3] These two kinases are implicated in the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN (Phosphatase and TENsin homolog).[3] The simultaneous inhibition of both CK2 and GSK3β presents a promising strategy to prevent the deactivation of PTEN, thereby maintaining its tumor-suppressive function.[3]
Signaling Pathway: PTEN Regulation by CK2 and GSK3β
The tumor suppressor protein PTEN is a critical negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade often hyperactivated in cancer.[4][5] PTEN functions by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the activation of AKT. The activity of PTEN itself is regulated by post-translational modifications, notably phosphorylation by CK2 and GSK3β.[2][6] CK2-mediated phosphorylation is believed to stabilize PTEN, while phosphorylation by both kinases can also lead to its inactivation, creating a complex regulatory mechanism.[6][7] Small molecule inhibitors derived from 4,5,6,7-tetrahydro-benzothiazol-2-ylamine can block this phosphorylation, preserving PTEN's tumor suppressor activity.
Data Presentation: Inhibitory Activity of Derivatives
The following table summarizes the in vitro inhibitory activity of synthesized N-aryl urea derivatives of 4,5,6,7-tetrahydro-benzothiazole against CK2 and GSK3β kinases.
| Compound ID | R Group (Substitution on Phenyl Ring) | CK2 IC₅₀ (µM) | GSK3β IC₅₀ (µM) |
| 1d | 3-COOEt | 7.8 | 6.5 |
| 1e | 4-COOEt | > 10 | > 10 |
| 1g | 3-COOH | 1.9 | 0.67 |
| 1h | 4-COOH | 6.2 | 5.8 |
| 2g | 3-COOH (propyl linker) | 2.5 | 1.8 |
Data extracted from a study on dual kinase inhibitors.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the 4,5,6,7-tetrahydro-benzothiazol-2-ylamine free base and its subsequent derivatization into N-aryl ureas.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (Free Base)
This protocol describes the Hantzsch thiazole synthesis of the free amine from cyclohexanone and thiourea.
Materials:
-
Cyclohexanone (3.0 g, 30.57 mmol)
-
Thiourea (4.65 g, 61.13 mmol)
-
Iodine (7.76 g, 30.57 mmol)
-
Distilled water
-
Diethyl ether
-
Ammonium hydroxide (NH₄OH, 25% solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Combine thiourea (61.13 mmol) and iodine (30.57 mmol) in a round-bottom flask.
-
Add cyclohexanone (30.57 mmol) to the mixture.
-
Reflux the reaction mixture for 24 hours at 100°C.[7]
-
After 24 hours, allow the system to cool to room temperature.
-
Dissolve the reaction mass in portions using a total of 350 ml of boiling distilled water.[7]
-
Transfer the aqueous solution to a separatory funnel and perform three extractions with 55 ml of diethyl ether to remove unreacted starting materials.[7]
-
To the remaining aqueous layer, add 50 ml of 25% ammonium hydroxide solution to basify and precipitate the free amine.[7]
-
Extract the product three times with 55 ml of diethyl ether.[7]
-
Combine the ethereal layers and dry over anhydrous MgSO₄.[7]
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the product as a light-yellow precipitate.[7]
-
The product can be further purified by recrystallization from n-hexane.
Protocol 2: Synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Derivatives
This protocol details the synthesis of N-aryl urea derivatives from the hydrochloride salt of the title compound and substituted isocyanates.
Materials:
-
This compound
-
Substituted aryl isocyanate (e.g., ethyl 3-isocyanatobenzoate) (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 equivalents)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of anhydrous DMF and DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 equivalents) to neutralize the hydrochloride salt.
-
Add the substituted aryl isocyanate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1.5 to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired N-aryl urea derivative.
Note: For the synthesis of carboxylic acid derivatives (e.g., compound 1g ), the corresponding ester (e.g., 1d ) is first synthesized and then hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.
Conclusion
This compound is a valuable and adaptable building block for the synthesis of novel therapeutic agents. Its application in the development of dual kinase inhibitors for CK2 and GSK3β highlights its potential in oncology and other therapeutic areas. The provided protocols offer a foundation for researchers to explore the synthesis of diverse derivatives based on this promising scaffold.
References
- 1. Glycogen synthase kinase 3β promotes osteosarcoma invasion and migration via regulating PTEN and phosphorylation of focal adhesion kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative phosphorylation of the tumor suppressor phosphatase and tensin homologue (PTEN) by casein kinases and glycogen synthase kinase 3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The tumor suppressor PTEN is phosphorylated by the protein kinase CK2 at its C terminus. Implications for PTEN stability to proteasome-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of PTEN regulation by CK2 on PI3K-dependent signaling and leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for benzothiazole derivatives, a class of compounds with a wide range of therapeutic potential.[1][2][3] The protocols detailed below are designed for efficiency and reproducibility in identifying and characterizing lead compounds for further development.
Introduction to Benzothiazole Derivatives
Benzothiazoles are heterocyclic compounds that are prevalent in medicinal chemistry due to their diverse biological activities.[2][4][5] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective agents.[1][2][6][7] High-throughput screening is a critical tool for evaluating large libraries of these derivatives to pinpoint promising therapeutic candidates.[1]
Application Note 1: Anticancer Activity Screening
Objective: To identify benzothiazole derivatives that exhibit cytotoxic or cytostatic effects on cancer cell lines through a high-throughput, fluorescence-based cell viability assay.[1]
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 20d | HT29 | 0.024 | [8] |
| H460 | 0.29 | [8] | |
| A549 | 0.84 | [8] | |
| MDA-MB-231 | 0.88 | [8] |
Experimental Protocol: Cell Viability Assay (Resazurin-Based)
This protocol is optimized for a 384-well format and utilizes the resazurin assay, where metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[1]
Materials:
-
Human cancer cell lines (e.g., HT29, H460, A549, MDA-MB-231)
-
Complete growth medium (specific to cell line)
-
Benzothiazole derivative library (in DMSO)
-
Resazurin sodium salt solution
-
384-well clear-bottom black plates
-
Automated liquid handler
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Plating:
-
Harvest and count cells, then resuspend to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.[1]
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (yielding 2,000 cells/well).[1]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Addition:
-
Prepare compound plates by performing serial dilutions of the benzothiazole derivatives in DMSO to create a concentration gradient (e.g., 0.1 to 100 µM).[1]
-
Using a liquid handler with pin transfer or acoustic dispensing capabilities, add 500 nL of the diluted compounds, DMSO (vehicle control), and a positive control (e.g., doxorubicin) to the assay plates.[1]
-
-
Incubation:
-
Incubate the assay plates for 48-72 hours at 37°C with 5% CO₂.
-
-
Assay Readout:
-
Prepare a working solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value for each compound.
-
Workflow for Anticancer Cell Viability Screening
Caption: HTS workflow for anticancer cell viability screening.[1]
Application Note 2: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives against pathogenic microorganisms in a high-throughput format.[1]
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 3 | Staphylococcus aureus | 50 - 200 | [9] |
| Bacillus subtilis | 25 - 200 | [9] | |
| Escherichia coli | 25 - 100 | [9] | |
| Candida albicans | 25 - 200 | [9] | |
| Aspergillus niger | 25 - 200 | [9] | |
| 4 | Staphylococcus aureus | 50 - 200 | [9] |
| Bacillus subtilis | 25 - 200 | [9] | |
| Escherichia coli | 25 - 100 | [9] | |
| Candida albicans | 25 - 200 | [9] | |
| Aspergillus niger | 25 - 200 | [9] | |
| 10 | Staphylococcus aureus | 50 - 200 | [9] |
| Bacillus subtilis | 25 - 200 | [9] | |
| Escherichia coli | 25 - 100 | [9] | |
| Candida albicans | 25 - 200 | [9] | |
| Aspergillus niger | 25 - 200 | [9] | |
| 12 | Staphylococcus aureus | 50 - 200 | [9] |
| Bacillus subtilis | 25 - 200 | [9] | |
| Escherichia coli | 25 - 100 | [9] | |
| Candida albicans | 25 - 200 | [9] | |
| Aspergillus niger | 25 - 200 | [9] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted for determining the MIC in a 384-well format, enabling the rapid screening of numerous compounds against bacteria and fungi.[1]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Benzothiazole derivative library (in DMSO)
-
Standard antibiotics (e.g., kanamycin, fluconazole) as positive controls
-
384-well sterile microplates
-
Automated liquid handler
-
Microplate shaker/incubator
-
Spectrophotometer or resazurin-based viability indicator
Procedure:
-
Compound Plate Preparation:
-
In a 384-well source plate, perform a 2-fold serial dilution of the compound stocks in DMSO to create a concentration gradient.[1]
-
-
Assay Plate Preparation:
-
Using a liquid handler, transfer 500 nL of the diluted compounds, DMSO (vehicle control), and control antibiotics from the source plate to a 384-well assay plate.[1]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Dispense 50 µL of the microbial inoculum into each well of the assay plate. The final microbial concentration will be ~5 x 10⁵ CFU/mL.[1]
-
Incubate the plates at the optimal growth temperature (e.g., 37°C for bacteria) for 18-24 hours with shaking.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually, by measuring the optical density (OD) at 600 nm, or by using a viability indicator like resazurin.
-
Workflow for Antimicrobial MIC Determination
Caption: HTS workflow for antimicrobial MIC determination.[1]
Application Note 3: Enzyme Inhibition Assays
Objective: To quantify the inhibitory activity of benzothiazole derivatives against specific enzymes implicated in disease pathways.
Quantitative Data Summary: Enzyme Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 11a | DHPS | 2.76 | [6] |
| 16b | DHPS | 7.85 | [6] |
| 3e | hMAO-B | 0.060 | [10] |
| 3h | hMAO-B | 0.075 | [10] |
| 4f | AChE | 0.0234 | [11] |
| 4m | AChE | 0.0278 | [11] |
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay identifies compounds that inhibit DHPS, a key enzyme in the folate biosynthesis pathway of bacteria.[6]
Materials:
-
Purified recombinant DHPS enzyme
-
p-aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Benzothiazole derivative library
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well or 384-well plates
-
Plate reader for fluorescence or absorbance detection
Procedure:
-
Reaction Setup:
-
In a microplate, set up reaction mixtures containing the DHPS enzyme, PABA, DHPP, and varying concentrations of the benzothiazole derivatives in the assay buffer.[6]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[6]
-
-
Detection:
-
The product of the DHPS reaction, dihydropteroate, can be detected using various methods. A common approach involves a coupled enzymatic assay where dihydropteroate is converted to a fluorescent product.[6]
-
-
Data Analysis:
Signaling Pathway: Potential Mechanisms of Action
Benzothiazole derivatives have been shown to modulate several critical signaling pathways.
Caption: Potential signaling pathways modulated by benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation and preliminary mechanism study of novel benzothiazole derivatives bearing indole-based moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
Application Notes & Protocols: Quantification of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine
Introduction
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine is a heterocyclic compound belonging to the aminothiazole class. Aminothiazoles are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1] As with any pharmacologically active agent, accurate and precise quantification is critical during drug discovery, development, and quality control to ensure safety and efficacy.
These application notes provide detailed protocols for the quantitative analysis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine in various matrices. While specific validated methods for this exact molecule are not extensively published, the following protocols are based on established and validated methods for structurally similar compounds, such as 2-aminobenzothiazole and other aminothiazole derivatives.[1][2] The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity, especially in complex biological matrices.[3][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine in bulk drug substances and simple pharmaceutical formulations. The protocol is adapted from a validated method for a novel aminothiazole derivative.[1]
Experimental Protocol
-
Instrumentation : A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase : Isocratic elution using a mixture of 55% 0.1% (v/v) Orthophosphoric Acid in Water and 45% Acetonitrile.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : Ambient (e.g., 25 °C).
-
Injection Volume : 10 µL.
-
Detection Wavelength : 272 nm (This should be optimized by running a UV scan of the target analyte).[1]
-
Total Run Time : Approximately 5-10 minutes.
-
-
Standard and Sample Preparation :
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine reference standard and dissolve in 10 mL of a diluent (e.g., 50:50 Acetonitrile:Water).
-
Working Standard Solutions : Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation : Dissolve the sample (e.g., bulk powder, formulation) in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should ideally be ≥ 0.995.
-
Quantify the amount of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine in the samples by interpolating their peak areas from the calibration curve.
-
Expected Performance Characteristics
The following table summarizes typical performance parameters for HPLC-UV analysis of aminothiazole derivatives, which can be expected for this method after validation.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.997[1] |
| Range | 1 - 1250 ng/mL (example range, requires optimization)[1] |
| Limit of Quantification (LOQ) | Dependent on analyte response, typically in the low ng/mL to µg/mL range. |
| Precision (%RSD) | < 2% for intra-day and inter-day measurements.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0%.[5] |
HPLC-UV Experimental Workflow
Caption: General workflow for quantification by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity quantification, especially in complex matrices like plasma, urine, or tissue extracts, LC-MS/MS is the method of choice.[3][4] This protocol outlines a general approach that can be optimized for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine.
Experimental Protocol
-
Instrumentation : A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][6]
-
Sample Preparation (Solid-Phase Extraction - SPE) : For biological samples, a cleanup step is essential to reduce matrix effects.[7][8]
-
Pre-treatment : Acidify the sample (e.g., urine, plasma digest) with formic acid to ensure the amine group is protonated.[8]
-
SPE Cartridge : Use a cation-exchange SPE cartridge.
-
Conditioning : Condition the cartridge with methanol, followed by water.
-
Loading : Load the pre-treated sample onto the cartridge.
-
Washing : Wash the cartridge with an acidic solution (e.g., 0.1% formic acid in water) followed by a mild organic solvent like methanol to remove interferences.[6]
-
Elution : Elute the analyte using a basic organic solution (e.g., 5% ammonium hydroxide in methanol).[6][8]
-
Final Step : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[6]
-
-
LC-MS/MS Conditions :
-
Column : A suitable reverse-phase column such as a C18 or Biphenyl (e.g., Kinetex Biphenyl 50 x 3.0 mm, 2.6 µm).[6]
-
Mobile Phase B : 0.1% Formic Acid in Methanol or Acetonitrile.[6][9]
-
Gradient : A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, hold for a short period, and then return to initial conditions for re-equilibration.
-
Ionization Mode : Electrospray Ionization Positive (ESI+), as the primary amine is readily protonated.[7]
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : These must be determined by infusing a standard solution of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine into the mass spectrometer. A precursor ion ([M+H]⁺) would be selected in the first quadrupole (Q1) and fragmented. At least two prominent and stable product ions would be monitored in the third quadrupole (Q3) for quantification and confirmation. For the related 2-aminobenzothiazole, the precursor ion is m/z 151.03, with product ions at m/z 109.01 and 65.03.[8]
-
-
Data Analysis :
-
Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration) to compensate for matrix effects.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to improve accuracy and precision.
-
Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against the concentration curve.
-
Expected Performance Characteristics
The following table summarizes typical performance parameters from LC-MS/MS analysis of 2-aminobenzothiazole in complex matrices.[4][8]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995[8] |
| Range | 0.5 - 500 µg/L (example range, requires optimization)[8] |
| Limit of Detection (LOD) | 0.07 - 0.1 ng/mL[4][8] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[8] |
| Accuracy (% Recovery) | 62% - 114% (highly matrix-dependent)[6][8] |
| Matrix Effect | Should be evaluated; can range from -14% to +19%[8] |
LC-MS/MS Experimental Workflow with SPE
Caption: Workflow for LC-MS/MS analysis including SPE cleanup.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a versatile compound with applications in pharmaceutical research, particularly in the fields of neuropharmacology and anti-inflammatory drug development.[1] Successful in vivo studies hinge on the development of a safe, stable, and effective formulation that ensures accurate and reproducible dosing. This document provides detailed protocols for the preparation and validation of aqueous-based formulations of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl suitable for preclinical research. As a hydrochloride salt, the compound is noted for its stability and solubility in aqueous environments, which simplifies the formulation process.[1]
Physicochemical Properties
A summary of the known physicochemical properties of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl is essential for formulation design.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂S·HCl | [1] |
| Molecular Weight | 190.7 g/mol | [1] |
| Appearance | Rose powder | [1] |
| Melting Point | 249-250 °C | [2] |
| Storage Conditions | Sealed in dry, Room Temperature or 0-8 °C | [1][2] |
| Solubility | Reported to be soluble in aqueous environments | [1] |
Formulation Development Workflow
The overall workflow for developing an in vivo formulation involves characterizing the compound, selecting an appropriate vehicle, preparing the formulation, and ensuring its quality before administration.
References
Application Notes and Protocols: 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its Potential in Agricultural Research
Audience: Researchers, scientists, and drug development professionals.
Note: Direct research on the specific applications of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine in agriculture is limited in publicly available literature. However, the broader class of benzothiazole compounds, to which it belongs, has demonstrated notable biological activities relevant to the agricultural sector, including functioning as plant growth regulators and antifungal agents.[1][2] This document provides a summary of the known synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and discusses the potential agricultural applications based on the activities of related benzothiazole compounds.
Potential Agricultural Applications of Benzothiazole Derivatives
Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. While research has predominantly focused on their pharmaceutical applications, such as in the development of antitumor and antileukemic agents, their potential in agriculture is an emerging area of interest.[3]
Antifungal Activity: One of the most promising agricultural applications of benzothiazole derivatives is in the management of plant fungal diseases. For instance, benzothiazole derived from the medicinal mushroom Ganoderma lucidum has been shown to be effective against Colletotrichum gloeosporioides, the pathogen responsible for mango anthracnose.[1] The compound exhibited 100% inhibition of the pathogen at a concentration of 75 ppm in a paper disc assay.[1] This suggests that 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its derivatives could be explored as potential fungicides.
Plant Growth Regulation: Certain benzothiazole derivatives have been identified as plant growth regulators.[2] Although the specific mechanisms are not well-documented in the provided literature, this indicates a potential for these compounds to be used to enhance crop growth and yield.
Table 1: Summary of Reported Biological Activities of Benzothiazole Derivatives
| Biological Activity | Target Organism/System | Reference |
| Antifungal | Colletotrichum gloeosporioides | [1] |
| Plant Growth Regulation | Plants | [2] |
| Antileukemic | Human leukemia cells (K562 and Reh) | [3] |
| Antitubercular | Mycobacterium tuberculosis | [4] |
| Anthelmintic | Not specified | [2] |
Experimental Protocols
Synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine
A common method for the synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine involves the reaction of cyclohexanone with thiourea in the presence of a halogen, such as iodine.[5]
Materials:
-
Cyclohexanone
-
Thiourea
-
Iodine
-
Distilled water
-
Diethyl ether
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Crystallizing dish
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 61.13 mmol of thiourea and 30.57 mmol of iodine.[5]
-
Add 30.57 mmol of cyclohexanone to the mixture.[5]
-
Reflux the mixture for 24 hours at 100°C.[5]
-
After 24 hours, remove the flask from the heat and allow it to cool to room temperature.[5]
-
Heat 350 ml of distilled water to boiling and use it in portions to dissolve the reaction mass.[5]
-
Transfer the dissolved solution to a crystallizing dish and allow it to cool to room temperature.[5]
-
Perform three extractions with 55 ml of diethyl ether to remove any unreacted cyclohexanone, iodine, and sulfur.[5]
-
To the remaining aqueous solution, add 50 ml of 25% ammonium hydroxide solution.[5]
-
Perform three extractions with 55 ml of diethyl ether.[5]
-
Combine the ethereal layers and dry them over magnesium sulfate.[5]
-
Evaporate the solvent using a rotary evaporator to obtain the product as a light-yellow precipitate.[5]
-
The product can be further purified by recrystallization from n-hexane to obtain colorless prisms.[5]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine.
Hypothetical Antifungal Signaling Pathway
The precise mechanism of antifungal action for benzothiazole derivatives is not detailed in the provided search results. However, a hypothetical pathway can be proposed based on the general understanding of how fungicides disrupt fungal growth. This often involves the inhibition of essential enzymes or signaling pathways.
Caption: Hypothetical antifungal mechanism of benzothiazole derivatives.
References
- 1. Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of the compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, a temperature between 0°C and 8°C is advisable.[3] The compound should be kept away from incompatible substances, particularly strong oxidizing agents.[4]
Q2: What are the known incompatibilities for this compound?
A2: The primary incompatibility for this compound is with strong oxidizing agents.[4] Contact with such agents can lead to degradation of the compound. It is also advisable to avoid contact with water for prolonged periods if not in solution for an experiment and to protect it from light.[5]
Q3: Is this compound stable in solution?
A3: While the compound is soluble in aqueous environments, its stability in solution can be influenced by factors such as pH, light, and temperature.[5] For experimental use, it is recommended to prepare solutions fresh. If storage of a stock solution is necessary, it should be kept at a low temperature (2-8°C), protected from light, and the stability should be verified over the intended period of use.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related benzothiazole structures can undergo degradation through processes like hydrolysis and oxidation.[6][7] Hydroxylation of the benzothiazole ring system is a potential degradation pathway.[6][7] Forced degradation studies are recommended to identify the specific degradation products and pathways for this compound.[1][2][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a freshly prepared sample. | Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for system peaks. |
| Degradation of the solid compound due to improper storage. | Verify the storage conditions of the solid material. If in doubt, use a fresh, unopened batch of the compound for comparison. | |
| Rapid degradation of the compound in solution during an experiment. | pH of the solution is too high or too low. | Determine the pH of your experimental solution. If possible, adjust the pH to a more neutral range or perform a pH stability study to identify the optimal pH range. |
| Exposure to light. | Conduct experiments under light-protected conditions (e.g., using amber vials or in a dark room) to assess for photodegradation. | |
| Presence of oxidizing agents in the reaction mixture. | Ensure that all reagents and solvents are free from peroxides or other oxidizing impurities. | |
| Inconsistent experimental results over time. | Degradation of a stock solution. | Prepare fresh solutions for each experiment. If a stock solution must be used, perform a stability check by comparing the results from the aged stock solution with a freshly prepared one. |
| Thermal degradation. | Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, perform a thermal stability study to determine the acceptable temperature and duration. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][8]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Also, expose a solution of the compound to the same thermal stress.
-
At the end of the period, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Typical Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal (Solid) | Oven | 48 hours | 70°C |
| Thermal (Solution) | Oven | 48 hours | 70°C |
| Photodegradation | Photostability Chamber | Per ICH Q1B | Per ICH Q1B |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. This compound, CasNo.15951-21-0 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl.
Troubleshooting Guide
Purifying polar heterocyclic amines like 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Solution(s) |
| Product is an oil or fails to crystallize | - Residual solvent- Presence of impurities depressing the melting point- Incorrect solvent system for recrystallization | - Dry the product under high vacuum.- Attempt to precipitate the product as its hydrochloride salt by dissolving the crude free base in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in the same solvent.[1]- Perform a solvent screen to find a suitable recrystallization solvent or solvent system. |
| Low recovery after recrystallization | - Product is too soluble in the chosen solvent.- Insufficient cooling or precipitation time.- Use of an excessive amount of solvent. | - Choose a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures.- Cool the crystallization mixture slowly and then place it in an ice bath to maximize crystal formation.[2]- Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Poor separation in normal-phase (silica gel) chromatography (e.g., tailing, streaking, or no elution) | - Strong interaction between the basic amine and acidic silica gel.[3][4]- Compound is too polar for the mobile phase. | - Add a competing amine like triethylamine (TEA) or ammonia to the mobile phase (e.g., 0.1-1%) to neutralize the acidic silanol groups.[3][4]- Switch to a less acidic stationary phase like alumina or an amine-functionalized silica.[3][4]- Increase the polarity of the mobile phase, for example, by increasing the percentage of methanol in a dichloromethane/methanol system.[3] |
| Compound elutes in the solvent front during reversed-phase chromatography | - The compound is too polar and has insufficient retention on the non-polar stationary phase. | - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.[5]- Use a highly aqueous mobile phase with an appropriate ion-pairing agent. |
| Presence of unreacted starting materials or by-products | - Incomplete reaction.- Ineffective initial work-up. | - If impurities are non-basic, perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with an acidic aqueous solution to extract the protonated amine, then basify the aqueous layer and extract the purified free base with an organic solvent.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for purifying crude 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl?
A1: For crude material that is mostly the desired product, recrystallization is often the most effective and scalable purification technique. A common approach is to dissolve the hydrochloride salt in a minimal amount of a hot polar solvent, such as ethanol, methanol, or isopropanol, and then allow it to cool slowly to induce crystallization. If the free base is available, it can be purified by recrystallization from a non-polar solvent like n-hexane.[6]
Q2: My compound is a dark oil. How can I clean it up before attempting crystallization?
A2: A preliminary acid-base extraction is an excellent method to remove non-basic impurities. Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). The desired amine will move into the aqueous layer as the protonated salt. The layers can then be separated, and the aqueous layer is basified (e.g., with NaOH or K2CO3) to precipitate the free amine, which can then be extracted back into an organic solvent.[2][5] The resulting free base can then be converted back to the HCl salt.
Q3: I am struggling with silica gel chromatography due to the basicity of my compound. What are my options?
A3: You have several options to overcome issues with silica gel:
-
Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to your eluent. This will compete with your compound for the acidic sites on the silica, improving peak shape and elution.[3][4]
-
Alternative Stationary Phase: Use a more inert stationary phase like basic alumina or a commercially available amine-functionalized silica gel.[3][4]
-
HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to both normal and reversed-phase chromatography.[5]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a standard method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. A sharp melting point range is also a good indicator of high purity.
Experimental Protocol: Recrystallization of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl
This protocol describes a general procedure for the purification of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl by recrystallization.
Materials:
-
Crude 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Ethanol/Water)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents to find a suitable one where the compound is soluble when hot but poorly soluble when cold.
-
Dissolution: Place the crude 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of the solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Decision workflow for purification of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Tetrahydro-benzothiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly encountered with tetrahydro-benzothiazole compounds.
Troubleshooting Guide & FAQs
This section addresses specific problems you might face during your experiments in a question-and-answer format.
Q1: My tetrahydro-benzothiazole compound is poorly soluble in aqueous buffers, hindering my biological assays. What is the first step to address this?
A1: The inherent chemical structure of the benzothiazole core often leads to poor water solubility.[1] The initial and most direct approach is to prepare a high-concentration stock solution of your compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose.[2] This stock solution can then be diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to avoid impacting your biological assay.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of your compound in the assay.
-
Optimize the Co-solvent Concentration: While keeping the final compound concentration the same, you might be able to slightly increase the co-solvent percentage, but be mindful of its effect on your assay.
-
Use a Different Co-solvent: Some compounds may be more soluble in other water-miscible solvents like ethanol, methanol, or polyethylene glycol (PEG) 400.[1]
-
Gentle Warming: Briefly and gently warming the solution might help dissolve the precipitate, but be cautious of potential compound degradation at elevated temperatures.
Q3: Co-solvents are interfering with my assay or are not effective enough. What other strategies can I employ?
A3: If co-solvents are not a viable option, you can explore more advanced formulation strategies:
-
pH Modification: If your tetrahydro-benzothiazole derivative has ionizable functional groups (acidic or basic), adjusting the pH of the solution can significantly increase its solubility.[3] For basic compounds, lowering the pH will lead to the formation of a more soluble protonated species.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media.[4][5] Common non-ionic surfactants used in formulations include Polysorbate 80 (Tween® 80) and Cremophor® EL.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used example.[1]
Q4: For in vivo studies, what are the recommended formulation approaches for a poorly soluble tetrahydro-benzothiazole compound?
A4: For animal studies, oral or parenteral administration of poorly soluble compounds requires careful formulation. Here are two common strategies:
-
Co-solvent Systems: A mixture of co-solvents such as PEG 400, propylene glycol, and glycerin can be used to dissolve the compound, which is then often diluted with saline or PBS before administration.[1]
-
Cyclodextrin-based Formulations: Creating an inclusion complex with a cyclodextrin like HP-β-CD can provide a suitable aqueous formulation for injection.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For oral delivery, SEDDS are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.[4]
Q5: How do I decide which solubility enhancement technique is best for my specific tetrahydro-benzothiazole derivative?
A5: The choice of technique depends on the physicochemical properties of your compound and the requirements of your experiment. A logical approach is outlined in the decision tree diagram below. Key factors to consider include the compound's pKa (for pH modification and salt formation), its logP value (lipophilicity), and its thermal stability (for techniques like hot-melt extrusion).[4]
Data Presentation: Solubility of Benzothiazole Derivatives
The following tables provide quantitative solubility data for representative benzothiazole and tetrahydro-benzothiazole compounds to serve as a reference.
Table 1: Solubility of Pramipexole (a Tetrahydro-benzothiazole Derivative)
| Solvent | Solubility | Notes |
| Water | >20% (as dihydrochloride monohydrate) | Freely soluble.[6] |
| Methanol | ~8% (as dihydrochloride monohydrate) | Soluble.[6] |
| Ethanol | ~0.5% (as dihydrochloride monohydrate) | Slightly soluble.[6] |
| Dichloromethane | Practically insoluble | - |
Table 2: Solubility Enhancement of Riluzole (a Benzothiazole Derivative) with Cyclodextrins
| Cyclodextrin (1% solution) | Solubility Increase (fold) |
| α-Cyclodextrin (α-CD) | 1.7 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 3.7 |
Data from a study on Riluzole solubility enhancement.[7]
Experimental Protocols
Below are detailed methodologies for key experiments related to determining and enhancing the solubility of tetrahydro-benzothiazole compounds.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the thermodynamic solubility of a compound.[6]
Materials:
-
Tetrahydro-benzothiazole compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the tetrahydro-benzothiazole compound to a vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After the incubation period, visually inspect the vials to ensure that excess solid is still present.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units, accounting for any dilutions.
Protocol 2: Salt Formation for Solubility Enhancement
This protocol provides a general procedure for forming a salt of a basic tetrahydro-benzothiazole compound to improve its aqueous solubility.[8]
Materials:
-
Tetrahydro-benzothiazole free base
-
Selected acid (e.g., hydrochloric acid, methanesulfonic acid)
-
Suitable solvent (e.g., isopropanol, ethanol, acetone)
-
Stir plate and magnetic stir bar
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the tetrahydro-benzothiazole free base in the selected solvent with stirring.
-
Slowly add a stoichiometric amount (or a slight excess) of the chosen acid to the solution.
-
Continue stirring the mixture. The salt may precipitate out of the solution. If no precipitate forms, the solvent may be slowly evaporated or an anti-solvent can be added to induce crystallization.
-
Collect the precipitated salt by filtration.
-
Wash the collected salt with a small amount of the solvent to remove any unreacted starting material.
-
Dry the salt in a vacuum oven at a suitable temperature.
-
Characterize the resulting salt for its identity, purity, and physicochemical properties, including its aqueous solubility using Protocol 1.
Protocol 3: Co-crystal Formation by Liquid-Assisted Grinding
This protocol describes a common solid-state method for preparing co-crystals.[9]
Materials:
-
Tetrahydro-benzothiazole compound (API)
-
Co-former (a pharmaceutically acceptable compound capable of forming hydrogen bonds)
-
Grinding solvent (e.g., ethanol, acetonitrile)
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
Weigh stoichiometric amounts of the tetrahydro-benzothiazole compound and the selected co-former.
-
Place the powders in a mortar or the grinding jar of a ball mill.
-
Add a few drops of the grinding solvent to the powder mixture. The amount of solvent should be minimal, just enough to moisten the solids.
-
Grind the mixture manually with the pestle or mechanically in the ball mill for a specified time (e.g., 30-60 minutes).
-
Collect the resulting powder.
-
Characterize the product using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase (the co-crystal).
-
Evaluate the aqueous solubility of the co-crystal using Protocol 1 to determine the extent of solubility enhancement.
Visualizations
The following diagrams illustrate key workflows and relationships in overcoming the solubility challenges of tetrahydro-benzothiazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Synthesis of Benzothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzothiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and Formation of Dark, Tarry Byproducts
Q: My reaction mixture is turning dark, and I'm observing a significant amount of insoluble, tar-like material, resulting in a low yield of my desired benzothiazole. What is causing this, and how can I prevent it?
A: The formation of dark, insoluble materials is a common issue in benzothiazole synthesis, often indicating the oxidation and subsequent polymerization of the 2-aminothiophenol starting material. This starting material is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of 2-aminothiophenol | Use freshly purified 2-aminothiophenol for your reaction. Purification can be achieved by distillation or recrystallization to remove oxidized impurities. |
| Exposure to Air (Oxygen) | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. |
| Harsh Reaction Conditions | Avoid excessively high temperatures. Consider stepwise heating or running the reaction at a lower temperature for a longer duration to minimize the formation of byproducts. |
| Strong Oxidizing Agents | If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can serve as a sufficient and gentle oxidant. |
Issue 2: Incomplete Cyclization Leading to Benzothiazoline Intermediates
Q: My analysis (e.g., NMR, LC-MS) indicates the presence of a significant amount of a benzothiazoline intermediate, and the conversion to the final aromatic benzothiazole is low. How can I drive the reaction to completion?
A: Incomplete cyclization results in the formation of a benzothiazoline intermediate instead of the desired fully aromatic benzothiazole. This is typically due to insufficient oxidation of the benzothiazoline intermediate formed during the reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | Ensure an adequate amount of a suitable oxidizing agent is used. Common oxidants for this step include air (oxygen), hydrogen peroxide, manganese dioxide, or iodine. The choice and amount of oxidant may need to be optimized for your specific substrate.[2][3] |
| Suboptimal Reaction Conditions | The oxidation step can be sensitive to pH and temperature. For air oxidation, slightly basic conditions can be beneficial. If using a chemical oxidant, ensure the reaction temperature is appropriate for its activity. |
| Inadequate Reaction Time | The reaction may not have been allowed to proceed for a sufficient amount of time for the final oxidation step to occur. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Steric Hindrance | Bulky substituents on the aldehyde or the 2-aminothiophenol can slow down the final aromatization step. In such cases, a stronger oxidant or longer reaction times may be necessary. |
Issue 3: Formation of Dimeric Byproducts
Q: I am observing a byproduct with a higher molecular weight than my expected product, suggesting that dimerization has occurred. How can I minimize the formation of this side product?
A: Dimerization can occur through intermolecular reactions of intermediates, competing with the desired intramolecular cyclization. This is more likely at higher concentrations of reactants.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Concentration of Reactants | Run the reaction at a lower concentration (higher dilution) to favor the intramolecular cyclization over intermolecular dimerization. |
| Reaction Kinetics Favoring Dimerization | The slow addition of one of the reactants to the reaction mixture can help to maintain a low concentration of reactive intermediates, thus minimizing dimerization. |
| Inappropriate Catalyst | The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts to find one that selectively promotes the desired intramolecular cyclization. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data on the effect of different catalysts and solvents on the yield of 2-substituted benzothiazoles.
Table 1: Comparison of Catalysts for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 | 85-94 | [4][5] |
| SnP₂O₇ | Solvent-free | 80 | 8-35 | 87-95 | [5] |
| Zn(OAc)₂·2H₂O | Solvent-free | 80 | 30-60 | 67-96 | [6] |
| CuBr | Water | 80 | - | 76-84 | [1] |
| Pd/C | DMF | Room Temp | - | High | [2] |
| Iodine | DMF | - | - | Good | [2] |
| Samarium triflate | Water | Mild | - | Good | [2] |
| [pmIm]Br (ionic liquid) | Solvent-free (Microwave) | - | - | Good | [2] |
Table 2: Effect of Substituents on Benzaldehyde on the Yield of 2-Arylbenzothiazoles
Data from the synthesis using a DABCO-based dicationic acidic ionic liquid catalyst.[6]
| Substituent on Benzaldehyde | Yield (%) |
| 4-H (Benzaldehyde) | 98 |
| 4-Cl (Electron-withdrawing) | 99 |
| 4-NO₂ (Electron-withdrawing) | 99 |
| 4-OH (Electron-donating) | 89 |
| 4-OCH₃ (Electron-donating) | 75 |
| 2-CH₃ (Steric hindrance) | 96 |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.) in ethanol.
-
To this solution, add 2-aminothiophenol (1.0 eq.).
-
Slowly add a pre-mixed solution of H₂O₂ (6.0 eq.) and HCl (3.0 eq.) to the reaction mixture while stirring at room temperature.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.[4]
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Jacobsen Cyclization for the Synthesis of Benzothiazoles
The Jacobsen cyclization is a classical method for synthesizing benzothiazoles from thiobenzanilides.
Materials:
-
Substituted thiobenzanilide
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Water
-
Organic solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the thiobenzanilide (1.0 eq.) in a suitable organic solvent.
-
In a separate flask, prepare an aqueous solution of potassium ferricyanide (excess) and sodium hydroxide.
-
Add the aqueous solution to the solution of the thiobenzanilide and stir the biphasic mixture vigorously at room temperature.
-
The reaction progress can be monitored by TLC. Reaction times can be long, ranging from 24 to 168 hours.[7]
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude benzothiazole.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of benzothiazole derivatives.
Caption: Multi-target signaling pathway intervention by benzothiazole derivatives in Alzheimer's disease.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions involving 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine.
Section 1: C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)
The exocyclic amino group of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine is a key site for functionalization, enabling the formation of new C-N bonds with various aryl and heteroaryl halides.[1] The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for this purpose.[2][3]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is not working or giving low yields. What are the most critical parameters to check? A1: The success of a Buchwald-Hartwig amination hinges on several factors. The most critical are the choice of palladium catalyst and ligand, the base, the solvent, and ensuring an inert atmosphere.[2][3] Bulky, electron-rich phosphine ligands are often required to enhance reaction efficiency.[3]
Q2: What is the best base for this type of coupling? A2: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOt-Bu) or lithium tert-butoxide (LiOt-Bu) are most commonly used.[4] It is crucial that the base is fresh and handled under an inert atmosphere to prevent deactivation.[4]
Q3: Can I run the reaction open to the air? A3: No. The Pd(0) active catalyst is sensitive to oxygen. The reaction must be performed under an inert atmosphere (Nitrogen or Argon).[4] Solvents and the reaction mixture should be thoroughly degassed.[4]
Q4: My starting material seems to be decomposing. What could be the cause? A4: High reaction temperatures can sometimes lead to the decomposition of starting materials or products.[4] Consider lowering the temperature and extending the reaction time. Also, ensure the chosen base is not too harsh for your specific substrate.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst system. | Use a pre-formed catalyst or ensure the ligand and palladium source are appropriate. Bulky, electron-rich phosphine ligands like XPhos or SPhos often improve results.[3][4] |
| Inappropriate base. | Use a strong, non-nucleophilic base like NaOt-Bu or LiOt-Bu. Ensure it is fresh.[4] | |
| Oxygen contamination. | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.[4] | |
| Side Product Formation | Reaction temperature is too high. | Lower the reaction temperature and increase the reaction time.[4] |
| Base is reacting with other functional groups. | Consider a milder base like K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system.[5] | |
| Difficulty in Purification | Ligand-related impurities. | Choose a ligand that simplifies purification or use a pre-catalyst to minimize excess free ligand. |
General Reaction Conditions
The following table provides a starting point for optimizing Buchwald-Hartwig amination with 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine.
| Component | Examples | Typical Loading / Concentration | Notes |
| Aryl Halide | Aryl bromides, chlorides, iodides | 1.0 - 1.2 equivalents | Aryl iodides are typically more reactive, while chlorides may require more specialized catalyst systems.[5] |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% | |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | 2 - 10 mol% | The choice of ligand is critical and substrate-dependent.[3][4] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.5 - 3.0 equivalents | |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Must be anhydrous and degassed.[4] |
| Temperature | 80 - 110 °C | Monitor for potential decomposition.[4] |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow and a logical approach to troubleshooting common issues.
Section 2: Acylation and Urea Formation
The primary amino group is also readily acylated or can be converted into urea derivatives, which are common motifs in pharmacologically active compounds.[6][7]
Frequently Asked Questions (FAQs)
Q1: I am trying to form an amide using an acyl chloride, but I'm getting multiple products and low yield. What's wrong? A1: The primary amine can be acylated, but the endocyclic nitrogen might also have some reactivity.[8] A common issue is the formation of di-acylated products or side reactions if the conditions are too harsh. Try running the reaction at a lower temperature (e.g., 0 °C) and adding the acyl chloride dropwise. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help scavenge the HCl byproduct without causing other issues.
Q2: How can I synthesize a urea derivative from my amine? A2: A straightforward method is to react the amine with an appropriate isocyanate.[9] If the required isocyanate is not available, you can generate it in situ or use a carbonyl source like carbonyldiimidazole (CDI) or a chloroformate derivative to first form a reactive intermediate.[9][10]
Q3: My isocyanate reaction is messy. Are there cleaner alternatives? A3: Yes. A two-step procedure involving reaction with 4-nitrophenyl chloroformate followed by displacement with the desired amine can be a cleaner method. Another approach is the Lossen rearrangement of a hydroxamic acid, mediated by a reagent like carbonyldiimidazole, which avoids handling hazardous isocyanates directly.[10]
Troubleshooting Guide: Acylation and Urea Synthesis
| Issue | Potential Cause | Recommended Solution |
| Multiple Acylation Products | Reaction temperature too high or excess acylating agent. | Perform the reaction at 0 °C. Add the acyl chloride or anhydride slowly (dropwise) to a solution of the amine and a base (e.g., TEA). Use only a slight excess (1.05-1.1 equiv.) of the acylating agent. |
| Low Yield in Urea Synthesis | Isocyanate is unstable or hydrolyzes. | Ensure anhydrous conditions. If using an isocyanate, use it fresh. Alternatively, use a more stable precursor like a carbamate.[11] |
| Amine is not nucleophilic enough. | Activate the amine by treating it with a non-nucleophilic base like n-butyllithium before adding the carbonyl source, though this should be done with caution.[9] | |
| Reaction with Isocyanate Fails | Steric hindrance. | For sterically hindered amines, more forcing conditions (higher temperature) may be needed, or consider a different synthetic route such as using a chloroformate. |
General Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv.) in an anhydrous solvent like dichloromethane (DCM) or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Urea Synthesis via Isocyanate
-
Dissolve 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine (1.0 equiv.) in an anhydrous solvent such as THF or DCM.
-
Add the desired isocyanate (1.0-1.1 equiv.) to the solution at room temperature.
-
Stir the mixture for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC.
-
If a precipitate forms, it is often the desired urea product and can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design, synthesis and in vitro evaluation of benzothiazole-based ureas as potential ABAD/17β-HSD10 modulators for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 11. bioorganic-chemistry.com [bioorganic-chemistry.com]
Technical Support Center: 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during forced degradation studies of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed under stress conditions. | - Insufficient stress duration or intensity. - High intrinsic stability of the compound. - Inappropriate solvent or pH for the intended degradation pathway. | - Increase the duration of stress exposure. - Employ more stringent stress conditions (e.g., higher temperature, more concentrated acid/base/oxidizing agent).[1][2] - If the compound is poorly soluble in aqueous media, consider using a co-solvent. Ensure the co-solvent is stable under the stress conditions.[2] - For hydrolytic studies, ensure the pH is sufficiently acidic or basic to promote degradation. |
| Complete or near-complete degradation of the compound. | - Stress conditions are too harsh. | - Reduce the duration of stress exposure. - Decrease the concentration of the stressor (e.g., acid, base, or oxidizing agent). - Lower the temperature of the experiment. |
| Poor resolution or co-elution of peaks in HPLC analysis. | - Inappropriate HPLC method (e.g., column, mobile phase, gradient). - Degradation products have similar polarity to the parent compound or each other. | - Optimize the HPLC method by trying different columns (e.g., C18, C8), mobile phase compositions, and gradient profiles.[3] - Adjust the pH of the mobile phase to improve the separation of ionizable compounds. - Consider using a different detection wavelength if the degradation products have different UV-Vis spectra. |
| Appearance of unexpected peaks in the chromatogram. | - Impurities in the starting material. - Interaction with excipients (if studying a drug product). - Secondary degradation of primary degradation products. - Contamination from glassware or solvents. | - Analyze a control sample of the compound that has not been subjected to stress to identify initial impurities. - If applicable, test excipients separately under the same stress conditions. - Analyze samples at different time points to track the formation and potential further degradation of products. - Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
| Mass imbalance (sum of parent compound and degradation products is not close to 100%). | - Formation of non-UV active degradation products. - Formation of volatile degradation products. - Adsorption of the compound or degradation products onto container surfaces. - Inaccurate quantification due to different detector responses for the parent compound and degradation products. | - Use a mass-sensitive detector like a mass spectrometer (LC-MS) to identify and quantify non-UV active compounds. - Employ techniques like headspace gas chromatography (GC) to analyze for volatile degradants. - Use silanized glassware to minimize adsorption. - Determine the relative response factors for the major degradation products for accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies typically involve exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress.[2][4] Recommended starting conditions are:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.[1]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 105°C for the solid-state or a solution.
-
Photolytic Degradation: Exposure to UV light (e.g., in a UV chamber) for an extended period.
Q2: How can I identify the structure of the degradation products?
A2: The primary technique for structural elucidation of degradation products is liquid chromatography-mass spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition. Further structural information can be obtained using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy of isolated degradation products.
Q3: What analytical techniques are suitable for monitoring the degradation of this compound?
A3: A stability-indicating analytical method is required to separate the parent compound from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used technique.[1] The method should be validated to ensure it is specific, sensitive, accurate, and precise for the intended purpose.
Q4: What are the potential degradation pathways for this compound?
A4: While specific pathways for this compound are not extensively documented, based on the degradation of similar benzothiazole structures, potential pathways include:
-
Hydrolysis: The amine group could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiazole ring is a likely site for oxidation, potentially forming sulfoxides or sulfones. Ring-opening of the thiazole ring is also a possibility under oxidative stress.
-
Ring Cleavage: Studies on benzothiazole have shown that metabolic processes can lead to the cleavage of the thiazole ring.
Hypothetical Degradation Data
The following table presents hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) (% of Total Degradants) | Minor Degradation Product(s) (% of Total Degradants) |
| 0.1 M HCl, 60°C, 24h | 15.2 | DP1 (78.5) | DP2 (15.3), DP3 (6.2) |
| 0.1 M NaOH, 60°C, 24h | 8.7 | DP4 (92.1) | DP5 (7.9) |
| 3% H₂O₂, RT, 48h | 25.8 | DP6 (Oxidized, 65.2), DP7 (Ring-opened, 30.1) | DP8 (4.7) |
| 105°C, 48h (Solid) | 5.1 | DP9 (85.4) | DP10 (14.6) |
| UV Light, 7 days | 11.5 | DP11 (Photoproduct, 95.0) | DP12 (5.0) |
*DP = Degradation Product; RT = Room Temperature
Experimental Protocols
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
Forced Degradation Protocols
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Maintain the solution at 60°C for a specified time (e.g., 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.
-
Keep the solution at room temperature for a specified duration (e.g., 48 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and keep it in an oven at 105°C for a specified time (e.g., 48 hours).
-
After exposure, dissolve the sample in a suitable solvent and dilute to the required concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a specified duration (e.g., 7 days).
-
Keep a control sample in the dark under the same temperature conditions.
-
At each time point, withdraw an aliquot from the exposed and control samples and dilute with the mobile phase for HPLC analysis.
-
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for forced degradation studies.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and subsequent reactions.
Troubleshooting Guide
The synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine, often achieved through a Hantzsch-type thiazole synthesis from cyclohexanone, thiourea, and an oxidizing agent like iodine, can present several challenges. This section addresses common issues and provides systematic approaches to resolving them.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to optimization is recommended.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time and observe if the starting materials are consumed. Consider increasing the reaction temperature in increments, as the Hantzsch synthesis often requires thermal energy to proceed efficiently.
-
-
Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial.
-
Solution: While a 1:1 molar ratio of cyclohexanone to iodine is typical, an excess of thiourea (e.g., 2 equivalents) is often used to drive the reaction to completion.[1] Experiment with slight variations in the stoichiometry to find the optimal balance for your specific setup.
-
-
Poor Reagent Quality: Impurities in starting materials can inhibit the reaction.
-
Solution: Ensure the purity of cyclohexanone, thiourea, and iodine. Use freshly opened or purified reagents if possible.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Adjusting the reaction temperature can often minimize side reactions. Running the reaction at a slightly lower temperature for a longer duration may be beneficial. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Q2: I am observing the formation of multiple spots on my TLC plate, indicating significant byproduct formation. How can I identify and minimize these impurities?
A2: Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted cyclohexanone, thiourea, and iodine.
-
Solution: As mentioned above, optimize reaction time, temperature, and stoichiometry. An efficient work-up procedure, including an aqueous wash and extraction, can remove most of these.[1]
-
-
Over-oxidation or Degradation: Harsh reaction conditions can lead to the degradation of the product.
-
Solution: Avoid excessively high temperatures or prolonged reaction times. Once the reaction is complete as indicated by TLC, proceed with the work-up promptly.
-
-
Formation of Isomeric or Polymeric Species: Under certain conditions, alternative cyclization pathways or polymerization of intermediates can occur.
-
Solution: Maintaining the optimal reaction temperature and using a suitable solvent are crucial. For this synthesis, refluxing in a suitable solvent is a common practice.[1]
-
Q3: The purification of my final product is proving difficult. What are the recommended procedures?
A3: Proper purification is essential to obtain 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine of high purity.
-
Initial Work-up: A crucial first step is to remove unreacted reagents and inorganic salts.
-
Protocol: After cooling the reaction mixture, it is often dissolved in hot water. Unreacted cyclohexanone, iodine, and elemental sulfur can be removed by extraction with a nonpolar solvent like diethyl ether. The aqueous layer is then basified (e.g., with NH4OH) to precipitate the free amine, which can then be extracted into an organic solvent.[1]
-
-
Recrystallization: This is a highly effective method for purifying the solid product.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.
-
Eluent System: A typical eluent system would be a gradient of ethyl acetate in a nonpolar solvent like petroleum ether or hexanes. The polarity of the eluent can be adjusted based on the separation observed on a TLC plate.
-
Data Presentation
| Parameter | Condition | Expected Outcome/Considerations |
| Temperature | Room Temp. vs. Reflux | Hantzsch synthesis often requires heating to proceed at a reasonable rate. Refluxing is common, but the optimal temperature should be determined experimentally to balance reaction rate and byproduct formation. |
| Reaction Time | 1-24 hours | Reaction progress should be monitored by TLC to determine the optimal time for completion and to avoid product degradation from prolonged heating.[1] |
| Solvent | Ethanol, Methanol, DMF | Polar solvents are generally preferred as they can facilitate the dissolution of the reactants and intermediates. The choice of solvent can influence reaction rate and yield. |
| Catalyst | None (Iodine as reactant/oxidant) or Acid/Base | The reaction is typically self-catalyzed by the hydroiodic acid formed in situ. Some variations of thiazole synthesis may benefit from the addition of a catalytic amount of acid or base. |
| Stoichiometry | Molar ratio of Cyclohexanone:Iodine:Thiourea | A common ratio is 1:1:2. An excess of thiourea is often used to maximize the conversion of the ketone. |
Experimental Protocols
Synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine [1]
This protocol details the synthesis via the reaction of cyclohexanone, thiourea, and iodine.
Materials:
-
Cyclohexanone (30.57 mmol, 3 g)
-
Thiourea (61.13 mmol, 4.65 g)
-
Iodine (30.57 mmol, 7.76 g)
-
Distilled Water
-
Diethyl ether
-
Ammonium Hydroxide (NH4OH, 25% solution)
-
Magnesium Sulfate (MgSO4)
-
n-Hexane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Crystallizing dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine thiourea (61.13 mmol) and iodine (30.57 mmol).
-
Addition of Ketone: Add cyclohexanone (30.57 mmol) to the mixture.
-
Reflux: Heat the mixture to reflux at 100 °C for 24 hours.
-
Work-up - Part 1 (Aqueous Dissolution): After 24 hours, remove the flask from the heat and allow it to cool to room temperature. Add 350 ml of boiling distilled water in portions to dissolve the reaction mass. Transfer the entire contents to a crystallizing dish and allow it to cool.
-
Work-up - Part 2 (Extraction of Unreacted Starting Materials): Perform three extractions with 55 ml of diethyl ether each to remove unreacted cyclohexanone, iodine, and sulfur.
-
Work-up - Part 3 (Basification and Product Extraction): To the aqueous solution, add 50 ml of 25% ammonium hydroxide solution. Extract the product three times with 55 ml of diethyl ether.
-
Drying and Concentration: Combine the ethereal layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.
-
Purification: The product is obtained as a light-yellow precipitate. Recrystallize the crude product from n-hexane to obtain colorless prisms.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key logical workflows in the troubleshooting and synthesis process for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine.
Caption: A typical experimental workflow for the synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine from cyclohexanone and thiourea?
A1: The synthesis is a variation of the Hantzsch thiazole synthesis. It is believed to proceed through the initial formation of an α-haloketone (in this case, 2-iodocyclohexanone, formed in situ from the reaction of cyclohexanone with iodine). This is followed by a condensation reaction with thiourea to form a thiazolium intermediate, which then undergoes cyclization and dehydration to yield the final 2-aminothiazole ring fused to the cyclohexane ring.
Q2: Can I use other halogens, like bromine, instead of iodine?
A2: Yes, bromine is also commonly used as the oxidizing/halogenating agent in Hantzsch-type thiazole syntheses. The reactivity may vary, potentially requiring adjustments to the reaction conditions such as temperature and reaction time.
Q3: My final product has a brownish or blackish color. What is the cause and how can I obtain a purer, colorless product?
A3: The discoloration is likely due to residual iodine or the formation of minor, colored byproducts. A thorough work-up, as described in the experimental protocol, including extraction to remove iodine and recrystallization (potentially with the use of activated carbon), should yield a purer, off-white to light-yellow product.[1]
Q4: What are the storage conditions for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine?
A4: It is recommended to store the compound in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is advisable.
Q5: Are there any specific safety precautions I should take when running this reaction?
A5: Standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Iodine is corrosive and can cause stains, so handle it with care. Diethyl ether is highly flammable and should be handled away from ignition sources.
References
Technical Support Center: Prevention of Oxidation in Tetrahydro-benzothiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the oxidative degradation of tetrahydro-benzothiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxidation in tetrahydro-benzothiazole compounds?
A1: The oxidation of tetrahydro-benzothiazole compounds is primarily initiated by exposure to atmospheric oxygen, light (photodegradation), and reactive oxygen species (ROS). The sulfur and nitrogen heteroatoms in the ring system can be susceptible to oxidation, potentially leading to the formation of sulfoxides, N-oxides, or ring-opened byproducts. Factors such as elevated temperature, the presence of metal ion catalysts, and the choice of solvent can accelerate these degradation processes.
Q2: What are the common signs of oxidation in my tetrahydro-benzothiazole samples?
A2: Visual indicators of oxidation often include a change in color, such as the development of a yellow or brown tint in a previously colorless or pale-yellow sample. Analytically, you may observe the appearance of new peaks in your chromatograms (e.g., HPLC), a decrease in the concentration of the parent compound, and shifts in spectroscopic profiles (e.g., UV-Vis, NMR).[1]
Q3: Which antioxidants are recommended for stabilizing tetrahydro-benzothiazole compounds?
A3: For sulfur and nitrogen-containing heterocycles, hindered phenolic antioxidants are often effective.[2] Butylated hydroxytoluene (BHT) is a commonly used and cost-effective antioxidant that can prevent deterioration by reacting with oxygen.[3] Other potentially suitable antioxidants include other phenolic compounds like flavonoids and catechins. The choice of antioxidant should be guided by its solubility in the sample matrix and its compatibility with the tetrahydro-benzothiazole derivative.[4][5]
Q4: How should I store my tetrahydro-benzothiazole compounds to minimize oxidation?
A4: To minimize oxidation, store your compounds under an inert atmosphere (argon or nitrogen) in tightly sealed, amber glass vials to protect from light and oxygen.[6] For long-term storage, keeping the samples at low temperatures (-20°C or -80°C) is recommended.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound changes color (e.g., turns yellow/brown) during storage or in solution. | 1. Oxidation: Reaction with atmospheric oxygen. 2. Photodegradation: Exposure to UV or visible light. 3. Solvent-mediated degradation: The solvent may be promoting oxidation. | 1. Use an inert atmosphere: Purge vials with argon or nitrogen before sealing.[7][8][9] 2. Protect from light: Store in amber vials or wrap containers in aluminum foil.[10] 3. Use deoxygenated solvents: Sparge solvents with an inert gas before use. 4. Add an antioxidant: Consider adding a small amount of an antioxidant like BHT (e.g., 0.01-0.1%).[3] |
| New, unexpected peaks appear in HPLC analysis over time. | 1. Oxidative degradation: Formation of oxidized byproducts. 2. Hydrolysis: If water is present in the solvent. | 1. Perform forced degradation studies: Intentionally degrade the compound under oxidative, photolytic, hydrolytic, and thermal stress to identify potential degradation products.[11][12][13] 2. Use a validated stability-indicating HPLC method: Ensure your analytical method can separate the parent compound from all potential degradation products. 3. Store under inert and anhydrous conditions. |
| Loss of compound potency or concentration in subsequent assays. | 1. Degradation during storage: Oxidative or other degradation pathways are reducing the amount of active compound. 2. Adsorption to container surfaces. | 1. Implement stringent storage conditions: Store at low temperatures, under an inert atmosphere, and protected from light. 2. Conduct stability studies: Quantify the rate of degradation under various storage conditions to establish a proper shelf-life.[10][14][15] 3. Use appropriate storage vials: Consider using silanized glass vials to minimize adsorption. |
Experimental Protocols
Protocol 1: General Procedure for Storage of Tetrahydro-benzothiazole Compounds
-
Sample Preparation: Place the solid tetrahydro-benzothiazole compound into a clean, dry amber glass vial.
-
Inerting: Place the uncapped vial inside a glovebox with an inert atmosphere or in a desiccator.
-
Evacuate and Backfill: If using a desiccator, connect it to a vacuum pump and a source of argon or nitrogen. Evacuate the desiccator for 1-2 minutes to remove air, then slowly backfill with the inert gas. Repeat this cycle 3-5 times.[6]
-
Sealing: While under the inert atmosphere, securely cap the vial. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Store the sealed vial at the recommended low temperature (e.g., -20°C or -80°C) in the dark.[6]
Protocol 2: Forced Degradation Study (Oxidative Stress)
This protocol is designed to intentionally degrade the compound to identify potential oxidative degradation products, which is a key step in developing a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of the tetrahydro-benzothiazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Oxidizing Agent: A common oxidizing agent for forced degradation is hydrogen peroxide.[13][16]
-
Degradation:
-
To a known volume of the stock solution, add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H₂O₂.
-
Prepare a control sample with the stock solution and the same volume of solvent without H₂O₂.
-
Incubate both samples at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).[17]
-
-
Analysis: Analyze both the stressed and control samples by a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify any degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed and control samples to identify new peaks corresponding to degradation products. Aim for 5-20% degradation of the parent compound for optimal results.[17]
Protocol 3: Photostability Testing
This protocol follows the principles of the ICH Q1B guideline for photostability testing.[18][19][20][21][22]
-
Sample Preparation:
-
Prepare a solution of the tetrahydro-benzothiazole derivative in a suitable solvent.
-
Prepare a solid sample of the compound.
-
-
Control Samples: For both the solution and solid samples, prepare "dark controls" by wrapping identical sample containers in aluminum foil.
-
Test Samples: Place the unwrapped solution and solid samples in clear glass or quartz containers.
-
Light Exposure:
-
Place all samples (test and control) in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18]
-
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC method.
-
Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.
Quantitative Data Summary
The following tables are examples of how to present quantitative data from stability studies.
Table 1: Oxidative Stability of Compound X with and without Antioxidants
| Condition | Antioxidant | Concentration of Compound X (% of initial) after 7 days at 40°C | Major Degradation Product (% peak area) |
| 3% H₂O₂ | None | 85.2% | 12.5% (Product A) |
| 3% H₂O₂ | 0.1% BHT | 98.5% | 0.8% (Product A) |
| 3% H₂O₂ | 0.1% Quercetin | 97.9% | 1.2% (Product A) |
Table 2: Photostability of Compound Y
| Sample Type | Condition | Concentration of Compound Y (% of initial) | Major Degradation Product (% peak area) |
| Solid | Dark Control | 99.8% | <0.1% |
| Solid | Light Exposed | 92.1% | 6.8% (Product B) |
| Solution | Dark Control | 99.5% | 0.2% |
| Solution | Light Exposed | 88.7% | 9.5% (Product B) |
Visualizations
Caption: General oxidative degradation pathway of tetrahydro-benzothiazole.
Caption: Key strategies for preventing oxidation of tetrahydro-benzothiazole.
Caption: Logical workflow for troubleshooting compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 4. mdpi.com [mdpi.com]
- 5. Multitarget Pharmacology of Sulfur-Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
- 9. inertcorp.com [inertcorp.com]
- 10. Stability Studies for APIs – StabilityStudies.in [stabilitystudies.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. almacgroup.com [almacgroup.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. www3.paho.org [www3.paho.org]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. m.youtube.com [m.youtube.com]
- 20. azom.com [azom.com]
- 21. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-benzothiazol-2-ylamine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of various derivatives, supported by experimental data, to aid in the development of novel therapeutics. The primary focus of this review is on the anticancer and antimicrobial properties of these compounds.
Anticancer Activity
Derivatives of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds has been linked to the induction of apoptosis.[1] A study on a series of novel (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives revealed their potential as antileukemic agents. The presence of electron-withdrawing groups on the phenyl ring of the thiourea moiety was found to significantly enhance cytotoxic activity.[1]
Table 1: Cytotoxicity of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Derivatives against Human Leukemia Cell Lines (K562 and Reh)
| Compound ID | R Group (Substitution on Phenyl Ring of Thiourea Moiety) | K562 IC₅₀ (µM) | Reh IC₅₀ (µM) |
| 5a | H | >100 | >100 |
| 5b | 2-Cl | 75 | 80 |
| 5c | 4-Cl | 60 | 65 |
| 5d | 2-F | 80 | 85 |
| 5e | 4-F | 70 | 75 |
| 5f | 4-Br | 55 | 60 |
| 5g | 2,4-di-Cl | ~15 | ~20 |
| 5h | 4-NO₂ | 40 | 45 |
| 5i | 4-CH₃ | >100 | >100 |
Data sourced from a study on antileukemic agents.[1]
Antimicrobial Activity
The benzothiazole nucleus is a common feature in many antimicrobial agents. While specific data for a broad range of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine derivatives against a wide array of microbes is an area of ongoing research, the general class of benzothiazole derivatives has shown potent activity against both bacteria and fungi. For instance, certain novel benzothiazole analogs have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing higher potency than the standard drug ciprofloxacin.[2] Another study highlighted a derivative that was particularly active against various fungal strains.[2]
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3e | Staphylococcus aureus | 3.12 | Ciprofloxacin | 6.25 |
| 3e | Enterococcus faecalis | 3.12 | Ciprofloxacin | 6.25 |
| 3e | Salmonella typhi | 3.12 | Ciprofloxacin | 6.25 |
| 3e | Escherichia coli | 3.12 | Ciprofloxacin | 6.25 |
| 3e | Klebsiella pneumoniae | 3.12 | Ciprofloxacin | 6.25 |
| 3e | Pseudomonas aeruginosa | 3.12 | Ciprofloxacin | 6.25 |
| 3n | Candida tropicalis | 1.56 | - | - |
| 3n | Candida albicans | 3.12 | - | - |
| 3n | Candida krusei | 6.25 | - | - |
| 3n | Cryptococcus neoformans | 12.5 | - | - |
| 3n | Aspergillus niger | 1.56 | - | - |
| 3n | Aspergillus fumigatus | 3.12 | - | - |
Data is for general benzothiazole derivatives, highlighting the potential of the scaffold.[2]
Experimental Protocols
The bioactivity data presented in this guide was primarily generated using the following standard assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to quantify cytotoxicity. It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is carefully collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity.
Signaling Pathway
The anticancer activity of some 4,5,6,7-tetrahydro-benzothiazol-2-ylamine derivatives is mediated through the induction of apoptosis. The intrinsic pathway of apoptosis is a key mechanism in programmed cell death.
Caption: Intrinsic Apoptosis Signaling Pathway.
Conclusion
The 4,5,6,7-tetrahydro-benzothiazol-2-ylamine scaffold represents a versatile platform for the design of novel bioactive compounds. The presented data highlights the potential of these derivatives as both anticancer and antimicrobial agents. Structure-activity relationship studies, such as the observation that electron-withdrawing groups enhance anticancer potency, provide valuable insights for the rational design of more effective drug candidates. Further research is warranted to explore the full therapeutic potential of this promising class of compounds.
References
Validating the Mechanism of Action of Tetrahydro-benzothiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tetrahydro-benzothiazole analogs against other alternatives, supported by experimental data. It is designed to assist researchers in validating the mechanism of action of this promising class of compounds.
Inhibition of Eosinophil Maturation by Dexpramipexole
Dexpramipexole, a tetrahydro-benzothiazole analog, has been identified as a potent inhibitor of eosinophil maturation. This mechanism is crucial for its therapeutic potential in eosinophil-associated diseases such as asthma.
Comparative Performance Data: Dexpramipexole vs. Placebo in Eosinophilic Asthma
The efficacy of dexpramipexole in reducing absolute eosinophil count (AEC) was demonstrated in the EXHALE-1 Phase II clinical trial.[1]
| Treatment Group | Dosage (Twice Daily) | Mean Placebo-Corrected AEC Reduction from Baseline (Week 12) | p-value |
| Dexpramipexole | 150 mg | 77% | < 0.0001 |
| Dexpramipexole | 75 mg | 66% | 0.0014 |
| Placebo | N/A | N/A | N/A |
Data from the EXHALE-1 trial as reported in the Journal of Allergy and Clinical Immunology.[2]
Experimental Protocol: Analysis of Absolute Eosinophil Count (AEC) in Clinical Trials
Objective: To determine the effect of dexpramipexole on the number of circulating eosinophils in patients with eosinophilic asthma.
Methodology:
-
Patient Recruitment: A cohort of 103 adults with inadequately controlled moderate to severe asthma and a baseline AEC of ≥ 300/μL were enrolled in a randomized, double-blind, placebo-controlled study.[2]
-
Treatment Administration: Patients were randomly assigned to receive one of three doses of dexpramipexole (37.5 mg, 75 mg, or 150 mg) or a matching placebo, administered orally twice daily for 12 weeks.[2]
-
Sample Collection: Whole blood samples were collected from each patient at baseline and at specified intervals throughout the 12-week treatment period.
-
AEC Measurement: The absolute eosinophil count was determined using an automated hematology analyzer.
-
Data Analysis: The relative change in AEC from baseline to week 12 was calculated for each treatment group. The results for the dexpramipexole groups were compared to the placebo group to determine the placebo-corrected reduction in AEC. Statistical significance was determined using appropriate statistical tests (e.g., ANCOVA).
Signaling Pathway: Proposed Mechanism of Dexpramipexole
The precise molecular target of dexpramipexole in inhibiting eosinophil maturation is still under investigation, but it is known to act on the bone marrow, leading to a reduction in circulating eosinophils.[2][3]
References
Comparative Analysis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Derivatives: A Guide to Cross-Reactivity and Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine. While direct, comprehensive cross-reactivity studies on the parent compound are not extensively available in the public domain, analysis of its structural analogs reveals significant activity across various target classes, particularly protein kinases and bacterial virulence factors. This document summarizes key findings from published research, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in drug development and research applications.
Data Summary: Target-Based Activity of Derivatives
The following table summarizes the inhibitory activities of various derivatives of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine against their identified biological targets. This data is compiled from in vitro assays and provides a quantitative comparison of their potency.
| Compound Class | Specific Derivative | Target(s) | IC50 Value(s) | Reference |
| Tetrahydrobenzo[d]thiazole-based dual kinase inhibitors | Compound 1g | CK2, GSK3β | 1.9 µM, 0.67 µM | [1] |
| 2-Aminobenzothiazole-based inhibitors | Rilu-2 | Pseudomonas aeruginosa Histidine Kinases (CA domain) | 1.21 µM | [2] |
| Thiazole-based dual kinase inhibitors | Compound 34 | CK2, GSK3β | 1.9 ± 0.05 µM, 0.67 ± 0.27 µM | [3] |
| Benzothiazole and Chromone Derivatives | Compound 2c | HeLa, HCT116 (Cancer cell lines) | 2.642 µM, 3.670 µM | [4] |
| Benzothiazole and Chromone Derivatives | Compound 7h | HeLa, HCT116 (Cancer cell lines) | 3.995 µM, 6.553 µM | [4] |
| Benzothiazole and Chromone Derivatives | Compound 7l | HeLa, HCT116 (Cancer cell lines) | 2.659 µM, 2.527 µM | [4] |
| 2-thioether-benzothiazoles | BI-87G3 | JNK | Potent allosteric inhibitor | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the provided data and for designing further studies. The following protocols are based on the experimental descriptions found in the cited literature.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinases (e.g., CK2, GSK3β, JNK).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Test compounds (dissolved in DMSO).
-
Kinase buffer solution.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well plates.
-
Plate reader for luminescence or fluorescence detection.
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in the kinase buffer.
-
The kinase, substrate, and test compound are added to the wells of a 384-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
After incubation, the detection reagent is added to stop the kinase reaction and to generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced or ATP remaining.
-
The signal is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Bacterial Virulence Phenotype Assay (e.g., Swarming Motility)
This protocol is used to assess the effect of compounds on bacterial virulence factors, such as motility in Pseudomonas aeruginosa.
-
Reagents and Materials:
-
Pseudomonas aeruginosa strain.
-
Swarm agar plates (e.g., M9 medium with low agar concentration).
-
Test compounds (dissolved in DMSO).
-
DMSO (vehicle control).
-
Incubator.
-
Imaging system.
-
-
Procedure:
-
Swarm agar plates are prepared, and the test compound or DMSO control is added to the media at a final concentration (e.g., 100 µM).
-
A small inoculum of an overnight culture of P. aeruginosa is spotted onto the center of the agar plate.
-
The plates are incubated at 37°C for a defined period (e.g., 16-24 hours).
-
The diameter of the bacterial swarm is measured and imaged.
-
A reduction in the swarm diameter in the presence of the test compound compared to the DMSO control indicates inhibition of swarming motility.[2]
-
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
References
- 1. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes to tetrahydro-benzothiazoles
For researchers and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. Tetrahydro-benzothiazoles are a prominent scaffold in medicinal chemistry, notable for their presence in pharmacologically active compounds. This guide provides a comparative analysis of three key synthetic routes to this important heterocyclic system: the classic Hantzsch synthesis, the versatile Gewald reaction, and a modern one-pot multi-component approach. The comparison focuses on reaction efficiency, conditions, and operational simplicity, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for the three distinct methodologies for synthesizing tetrahydro-benzothiazole derivatives, allowing for a rapid comparison of their key performance indicators.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yield (%) | Reaction Time |
| Hantzsch Synthesis (One-Pot) | 4-Acetamido-cyclohexanone, Thiourea | Bromine, Hydrobromic acid | Water, Stepwise heating (0-10°C to reflux) | ~75%[1] | Several hours |
| Gewald Reaction | 4-(tert-Butyl)cyclohexanone, Malononitrile, Sulfur | Triethylamine | Absolute ethanol, Reflux | Excellent (not specified)[2] | 3 hours[1] |
| One-Pot Multi-Component Reaction | Cyclohexanone, Malononitrile, Thiourea | Ferric chloride (FeCl₃) | Dimethyl sulfoxide (DMSO) | 63-80%[3] | 6-8 hours[3] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes cited in the comparative analysis.
Hantzsch Synthesis: One-Pot Preparation of 2,6-Diamino-4,5,6,7-tetrahydro-benzothiazole[1]
This one-pot procedure offers a streamlined approach to a key intermediate for pharmacologically active molecules.
Materials:
-
4-Acetamido-cyclohexanone
-
Bromine
-
Thiourea
-
48% Hydrobromic acid
-
Sodium hydroxide solution (Caustic lye)
-
Water
Procedure:
-
A solution of 4-acetamido-cyclohexanone in water is prepared in a reaction vessel and cooled to between 0°C and 10°C.
-
Bromine is added dropwise to the cooled solution while maintaining the temperature.
-
After the addition of bromine is complete, thiourea is added to the reaction mixture.
-
The temperature is then raised to approximately 80°C.
-
Following the reaction at 80°C, an aqueous solution of hydrobromic acid is added, and the mixture is heated to reflux.
-
After the reflux period, the reaction mixture is cooled to about 10°C.
-
The cooled mixture is neutralized with a caustic lye solution.
-
The precipitated product, 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, is isolated by filtration, washed with chilled water, and dried. The reported yield for this process is approximately 75%.[1]
Gewald Reaction: Synthesis of 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[2]
The Gewald reaction provides a versatile route to highly substituted 2-aminothiophenes, which are structurally analogous to the target tetrahydro-benzothiazoles.
Materials:
-
4-(tert-Butyl)cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Absolute Ethanol
Procedure:
-
A mixture of 4-(tert-butyl)cyclohexanone, malononitrile, and elemental sulfur is prepared in absolute ethanol.
-
A catalytic amount of triethylamine is added to the mixture.
-
The reaction mixture is heated under reflux for 3 hours.[1]
-
After cooling, the reaction is worked up to isolate the product, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This method is reported to give excellent yields.[2]
One-Pot Multi-Component Synthesis of 2-Aminothiazole Derivatives[3]
This approach exemplifies a modern, efficient strategy for constructing the thiazole ring system in a single step from simple starting materials.
Materials:
-
Cyclohexanone (or other cyclic ketone)
-
Malononitrile (or other active methylene compound)
-
Thiourea (or substituted thiourea)
-
Ferric chloride (FeCl₃)
-
Potassium carbonate (K₂CO₃)
-
Carbon disulfide (CS₂)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of an appropriate amine (if using a substituted thiourea) in DMSO, carbon disulfide and potassium carbonate are added, and the mixture is stirred.
-
The appropriate bromo-amine precursor (prepared separately) is then added.
-
The reaction mixture is heated at 110°C for 6-8 hours under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up to isolate the fused-ring 2-aminothiazole product. Yields for this type of reaction are reported to be in the range of 63-80%.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Comparative overview of Hantzsch, Gewald, and Multi-component synthetic routes.
References
- 1. Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl and its derivatives. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with compounds exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This document aims to consolidate experimental data to facilitate further research and development of this promising class of compounds.
In Vitro Activity Profile
The in vitro activity of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its analogs has been evaluated across various assays, demonstrating a broad spectrum of biological effects.
Anticancer Activity
Substituted 2-aminobenzothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Phenylacetamide Benzothiazole Derivative (4d) | Pancreatic Cancer (BxPC-3) | Cytotoxicity Assay | 3.99 | [1] |
| Phenylacetamide Benzothiazole Derivative (4f) | Normal Fibroblasts (HFF-1) | Cytotoxicity Assay | 6.54 | [1] |
| 2-Aminobenzothiazole Derivative (13) | Colon Cancer (HCT116) | Antiproliferative Assay | 6.43 ± 0.72 | [2] |
| 2-Aminobenzothiazole Derivative (13) | Lung Cancer (A549) | Antiproliferative Assay | 9.62 ± 1.14 | [2] |
| 2-Aminobenzothiazole Derivative (OMS14) | Breast Cancer (MCF-7) | MTT Assay | 22.13 | [3][4] |
| 2-Aminobenzothiazole Derivative (OMS5) | Lung Cancer (A549) | MTT Assay | 61.03 | [3][4] |
Antimicrobial Activity
Benzothiazole derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens.
Table 2: In Vitro Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Benzothiazole-thiazole hybrid (4b) | Staphylococcus aureus | Broth Microdilution | 3.90 - 15.63 | [5] |
| Benzothiazole-thiazole hybrid (4c) | Escherichia coli | Broth Microdilution | 3.90 - 15.63 | [5] |
| Benzothiazole-thiazole hybrid (4d) | Candida albicans | Broth Microdilution | 3.90 - 15.63 | [5] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivative | Staphylococcus aureus | Serial Plate Dilution | 12.5 - 100 | |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivative | Escherichia coli | Serial Plate Dilution | 12.5 - 100 |
In Vivo Activity Profile
In vivo studies on 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl are limited. However, research on structurally related compounds provides insights into its potential in vivo efficacy, pharmacokinetics, and safety profile.
Dopaminergic Agonist Activity
A study on 6-methylamino-4,5,6,7-tetrahydrobenzothiazole monochlorhydrate (14.839JL), a close analog, revealed potent and long-lasting direct dopamine D2 receptor agonist activity.[6]
Table 3: In Vivo Dopaminergic Activity of a 4,5,6,7-Tetrahydrobenzothiazole Derivative
| Compound | Animal Model | Effect | Dosage | Reference |
| 6-methylamino-4,5,6,7-tetrahydrobenzothiazole monochlorhydrate (14.839JL) | Rats/Mice | Induced stereotypy greater than apomorphine; Counteracted reserpine-induced hypomotility; Lowered prolactin secretion. | 0.05 to 1 mg/kg | [6] |
Antidiabetic Activity
Novel 2-aminobenzothiazole derivatives have been evaluated for their antidiabetic potential in animal models.
Table 4: In Vivo Antidiabetic Activity of 2-Aminobenzothiazole Derivatives
| Compound | Animal Model | Effect | Dosage | Reference |
| Methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) | T2D Rat Model | Reduced blood glucose levels (<200 mg/dL); Improved lipid profile. | 15 mg/kg (equimolar to pioglitazone) for 4 weeks | [7] |
| 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) | T2D Rat Model | Reduced blood glucose levels (<200 mg/dL); Improved lipid profile. | 15 mg/kg (equimolar to pioglitazone) for 4 weeks | [7] |
Pharmacokinetics and Metabolism
Pharmacokinetic studies of 2-aminothiazole derivatives have shown that some compounds can achieve high concentrations in the brain after oral dosing, with absolute bioavailability ranging from 27-40%.[8] The metabolic stability in liver microsomes for some analogs ranged from 30 to over 60 minutes, with ring hydroxylation being a common metabolic pathway.[8] Notably, some of these compounds were not substrates for the MDR1 transporter, suggesting a lower likelihood of drug efflux from target tissues.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key in vitro assays.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[9]
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the kinase of interest, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP and a fluorescently labeled peptide substrate.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Measure the fluorescence intensity using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.[9]
Signaling Pathways and Molecular Targets
The biological effects of 2-aminobenzothiazole derivatives are mediated through their interaction with various signaling pathways and molecular targets.
Anticancer Mechanisms
In the context of cancer, these compounds have been shown to modulate several key signaling pathways that are often dysregulated in tumor cells.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 6. Behavioural and biochemical studies on 6-methylamino-4,5,6,7-tetrahydrobenzothiazole (14.839JL), a new potent dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Versatile Benzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored as potent anticancer, antimicrobial, and neuroprotective agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiazole derivatives, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.
Anticancer Activity of Benzothiazole Derivatives
Benzothiazole derivatives have shown significant promise in oncology by targeting various mechanisms, including the inhibition of crucial signaling pathways and the induction of apoptosis. A notable area of investigation involves their impact on the AKT and ERK signaling pathways, which are frequently dysregulated in cancer.
One recent study highlighted a series of novel benzothiazole derivatives, with a particular focus on 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) . This compound demonstrated potent dual anticancer and anti-inflammatory activities.[1] It significantly inhibited the proliferation of A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (lung cancer) cell lines.[1] Mechanistic studies revealed that B7 exerts its effects by simultaneously inhibiting the AKT and ERK signaling pathways.[1]
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of selected benzothiazole derivatives against various cancer cell lines. This data provides a quantitative comparison of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) | A431 | Not explicitly stated, but significant inhibition at 1, 2, and 4 µM | [1] |
| A549 | Not explicitly stated, but significant inhibition at 1, 2, and 4 µM | [1] | |
| H1299 | Not explicitly stated, but significant inhibition at 1, 2, and 4 µM | [1] | |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 | 0.0012 | [2] |
| SW620 | 0.0043 | [2] | |
| A549 | 0.044 | [2] | |
| HepG2 | 0.048 | [2] | |
| Substituted methoxybenzamide benzothiazole 41 | Various | 1.1 - 8.8 | [3] |
| Substituted chloromethylbenzamide benzothiazole 42 | Various | 1.1 - 8.8 | [3] |
| Pyridine containing pyrimidine derivative 34 | Colo205 | 5.04 | [4] |
| U937 | 13.9 | [4] | |
| MCF-7 | 30.67 | [4] | |
| A549 | 30.45 | [4] | |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | Lung A549 | 68 µg/mL | [5] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | Lung A549 | 121 µg/mL | [5] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is crucial for anticancer activity. Amino, thiol, and various heterocyclic moieties have been shown to be effective.
-
Substitution on the benzene ring: The presence of electron-withdrawing groups, such as nitro and halogen atoms (e.g., chloro), on the benzene ring often enhances cytotoxic activity.[5]
-
Hybrid Molecules: Incorporating other pharmacologically active moieties, such as pyrazole or pyrimidine, can significantly boost the antitumor potential of benzothiazole derivatives.[3][4]
-
Dual Pathway Inhibition: Compounds like B7 that can simultaneously target multiple signaling pathways (e.g., AKT and ERK) represent a promising strategy to overcome drug resistance and improve therapeutic outcomes.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dual inhibition of the AKT and ERK signaling pathways by compound B7 and a general workflow for evaluating the in vitro anticancer activity of benzothiazole derivatives.
References
Benchmarking 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Scaffold Against Known Dopamine Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of compounds based on the 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine scaffold against other known dopamine receptor agonists. Due to the limited publicly available direct experimental data on the parent compound 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine, this guide will focus on its well-characterized and clinically significant derivative, Pramipexole . Pramipexole's activity is representative of the potential of this chemical scaffold when appropriately functionalized.
The following sections present a comparative analysis of the binding affinities of Pramipexole and other key dopamine agonists, detailed experimental protocols for the assays used to determine these activities, and visualizations of the relevant signaling pathways.
Data Presentation: Comparative Binding Affinities of Dopamine Agonists
The therapeutic efficacy and side-effect profiles of dopamine agonists are largely determined by their binding affinities to the different dopamine receptor subtypes (D1-D5). The following table summarizes the inhibitory constants (Ki) of Pramipexole and other prominent dopamine agonists at human dopamine receptors. A lower Ki value indicates a higher binding affinity.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D5 Receptor Ki (nM) |
| Pramipexole | >10,000 | 2.2 - 3.9 | 0.5 - 0.97 | 5.1 | No significant affinity |
| Ropinirole | >10,000 | 29 | 10 | 500 | No significant affinity |
| Rotigotine | 7.2 (pKi) | 8.5 (pKi) | 9.2 (pKi) | 8.0 (pKi) | 8.0 (pKi) |
| Apomorphine | 8.2 (pKi) | 8.8 (pKi) | 8.8 (pKi) | 8.4 (pKi) | 8.2 (pKi) |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays measuring cyclic AMP (cAMP) levels.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]Spiperone for D2-like receptors, [³H]SCH23390 for D1-like receptors).
-
Unlabeled test compound (e.g., Pramipexole).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor to saturate all specific binding sites), and competitive binding (membranes + radioligand + serial dilutions of the test compound).
-
Incubation: Add the cell membranes, radioligand, and test compound solutions to the wells. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Measurement
This assay determines the functional activity of a compound as an agonist or antagonist by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Objective: To determine if a test compound acts as an agonist (stimulates a response) or antagonist (blocks an agonist's response) at a specific dopamine receptor subtype.
Methodology for D1-like Receptors (Gs-coupled):
-
Principle: D1-like receptors are coupled to the Gs alpha subunit of the G protein. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
-
Procedure:
-
Cells expressing the D1-like receptor are incubated with the test compound.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, FRET, or ELISA-based).
-
An increase in cAMP levels in the presence of the test compound indicates agonist activity.
-
Methodology for D2-like Receptors (Gi-coupled):
-
Principle: D2-like receptors are coupled to the Gi alpha subunit of the G protein. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin.
-
Procedure:
-
Cells expressing the D2-like receptor are treated with forskolin to induce cAMP production.
-
The cells are then incubated with the test compound.
-
Intracellular cAMP levels are measured.
-
A decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates agonist activity.
-
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Comparative Analysis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and Structural Analogs in Biological Assays
A guide for researchers and drug development professionals on the experimental performance and reproducibility of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its alternatives in key biological assays.
This guide provides a comparative overview of the biological activity of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its structural analogs. While direct head-to-head studies on the reproducibility of experiments involving these specific compounds are not extensively documented in publicly available literature, this document compiles and compares their performance in various assays based on existing research. The aim is to offer a valuable resource for researchers and scientists in making informed decisions when selecting compounds for their studies.
Introduction to 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its Analogs
4,5,6,7-Tetrahydro-benzothiazol-2-ylamine belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their wide range of pharmacological activities.[1] Structurally related compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] For instance, the well-known benzothiazole derivative, Riluzole, is utilized in the treatment of amyotrophic lateral sclerosis (ALS).[1] The core structure of these compounds allows for diverse chemical modifications, leading to a broad spectrum of biological effects. This guide will focus on comparing the performance of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine with other 2-aminobenzothiazole derivatives in assays measuring anticancer and antimicrobial activities.
Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its analogs. The data is compiled from various studies to provide a comparative perspective.
Anticancer Activity
The antiproliferative activity of benzothiazole derivatives has been evaluated against various cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard metric for this assessment.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzothiazole | LepB-UE | 82 | [2] |
| 1-Butyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiourea | LepB-UE | >200 | [2] |
| 2-Amino-4-chlorobenzothiazole | LepB-UE | >200 | [2] |
| 1-Butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea | LepB-UE | 14 | [2] |
| 2-Aminobenzoxazole | LepB-UE | 125 | [2] |
| 1-Butyl-3-(benzo[d]oxazol-2-yl)thiourea | LepB-UE | 27 | [2] |
LepB-UE: Mycobacterium tuberculosis underexpressing the essential signal peptidase LepB.
Antimicrobial Activity
Several 2-aminobenzothiazole derivatives have been screened for their activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Strain | MIC (µM) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzothiazole | M. tuberculosis (wild-type) | >200 | [2] |
| 2-Amino-4,5,6,7-tetrahydrobenzothiazole | M. tuberculosis (LepB-UE) | 82 | [2] |
| 1-Butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea | M. tuberculosis (wild-type) | >100 | [2] |
| 1-Butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea | M. tuberculosis (LepB-UE) | 14 | [2] |
| 2-Aminobenzoxazole | M. tuberculosis (wild-type) | 125 | [2] |
| 1-Butyl-3-(benzo[d]oxazol-2-yl)thiourea | M. tuberculosis (wild-type) | 27 | [2] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plate for 48 to 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Reactive Oxygen Species (ROS) Assay
This assay measures the levels of reactive oxygen species within a cell, which can be indicative of cellular stress.
Protocol:
-
Cell Treatment: Treat cells (e.g., SH-SY5Y neuroblastoma cells) with the test compound for a specified duration.[1]
-
Staining: Add a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells and incubate.[1]
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.[1]
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, which are frequent targets for benzothiazole compounds.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the plate at 30°C for 1 hour.[1]
-
Detection: Measure the fluorescence intensity using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.[1]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.[1]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways potentially modulated by benzothiazole derivatives and common experimental workflows are provided below to aid in understanding the experimental design and biological context.
Caption: Potential mechanism of action for some benzothiazole compounds.
Caption: Workflow for assessing cell viability using the MTT assay.
Conclusion
The reproducibility of experiments with 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its analogs is contingent on strict adherence to standardized experimental protocols. The data presented in this guide, while not a direct measure of reproducibility, offers a comparative baseline of biological activity that can inform compound selection and experimental design. The provided protocols for key assays serve as a foundation for establishing consistent and reliable experimental workflows. Researchers are encouraged to implement robust quality control measures and to meticulously document all experimental parameters to ensure the validity and reproducibility of their results. The benzothiazole scaffold continues to be a promising area for drug discovery, and a systematic approach to its evaluation is crucial for advancing novel therapeutics.
References
A Head-to-Head Comparison of Analytical Methods for Benzothiazole Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of benzothiazoles are critical due to their widespread presence in environmental and biological systems. These compounds, used as vulcanization accelerators, corrosion inhibitors, and fungicides, are emerging as significant environmental contaminants.[1][2] This guide provides an objective comparison of the primary analytical methods for benzothiazole analysis, supported by experimental data to inform method selection.
Overview of Analytical Techniques
The principal methods for the determination of benzothiazoles include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[3] Electrochemical methods also present a viable, though less common, alternative. The choice of method is often dictated by the sample matrix, the required sensitivity, and the specific benzothiazole derivatives being analyzed.[3]
Quantitative Performance of Analytical Methods
The performance of various analytical methods for benzothiazole determination is summarized below. Key parameters include the Limit of Detection (LOD) and the Limit of Quantification (LOQ), which indicate the sensitivity of the method.
Liquid Chromatography-Based Methods
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of benzothiazoles in complex aqueous samples and biological matrices.[1][4]
| Analyte | Method | Matrix | LOQ | Linearity (R²) | Recovery (%) | Reference |
| Benzothiazole | LC-ESI(+)-MS/MS | Human Urine | 4.0 ng/mL (LOD) | - | - | [4] |
| 2-Aminobenzothiazole | LC-ESI(+)-MS/MS | Human Urine | 0.07 ng/mL (LOD) | - | - | [4] |
| Various Benzothiazoles | LC-MS | Treated Wastewater | 20-200 ng/L | - | - | [1][2] |
| 1H-Benzotriazole (BT) | SPE-HPLC-UV | Surface Water | 1.9-3.2 µg/L (LOD) | ≥ 0.9999 | 87.8-125.6 | [5][6] |
| Benzothiazole (BTH) | SPE-HPLC-UV | Surface Water | 1.9-3.2 µg/L (LOD) | ≥ 0.9999 | 87.8-125.6 | [5][6] |
| Benzothiazole hydrochloride | RP-HPLC-UV | Pharmaceutical | µg/mL range | > 0.99 | 80-100 | [7] |
| Benzothiazole hydrochloride | UHPLC-MS | Pharmaceutical | 0.15-2 ng/g | > 0.99 | 70-93 | [7] |
Gas Chromatography-Based Methods
Gas Chromatography (GC), especially when combined with mass spectrometry (GC-MS or GC-MS/MS), is well-suited for the analysis of volatile and semi-volatile benzothiazoles in various environmental matrices.[8][9]
| Analyte | Method | Matrix | LOD | Linearity | Recovery (%) | Reference |
| Benzothiazole (BTH) | HS-SPME-GC-MS | Wine | 45 ppt | up to 100 ppb | - | [10] |
| 10 BTHs & 10 UV filters | GC-MS/MS | Surface Water, Wastewater, Sediment, Sludge | - | - | 70-130 | [8] |
| Benzothiazoles | SPME-GC-QqQMS | Environmental Water, Human Urine | - | - | - | [9] |
| Various Contaminants | SPE-GC-MS | Seawater and Sediment | 0.03-0.47 ng/g (Seawater), 0.01-0.58 ng/g (Sediment) | - | 67.4-102.3 (Seawater), 77.35-101.8 (Sediment) | [11] |
| Benzothiazole | GC-MS | - | - | - | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is a common technique for the extraction and pre-concentration of benzothiazoles from water samples.[1][3][5]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of water.[3]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.[3]
-
Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.[3]
-
Elution: Elute the analytes with a suitable solvent, such as methanol or dichloromethane.[3][11]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[3]
HPLC Method for Benzothiazole Hydrochloride
This protocol outlines a reverse-phase HPLC method for the quantification of benzothiazole hydrochloride.[13]
-
Instrumentation: HPLC system with a UV-Vis detector.[13]
-
Column: C18, 4.6 x 150 mm, 5 µm.[13]
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 10 µL.[13]
-
Column Temperature: 30°C.[13]
-
Detection Wavelength: 250 nm.[13]
-
Run Time: 10 minutes.[13]
GC-MS Method for Benzothiazoles in Environmental Samples
The following provides a general GC-MS protocol for the analysis of benzothiazoles in environmental matrices.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[11]
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm thickness).[11]
-
Injection: 1.0 µL, splitless mode at 280°C.[11]
-
Oven Temperature Program: Start at 120°C (hold 3 min), ramp to 260°C at 6°C/min (hold 1 min), then ramp to 320°C at 8°C/min (hold 5 min).[11]
-
MS Detection: Electron Ionization (EI) at 70 eV, with the quadrupole at 150°C and the ion source at 230°C. Selected Ion Monitoring (SIM) mode is used for quantification.[11]
Experimental Workflow Visualization
A general workflow for the analysis of benzothiazoles, from sample collection to data analysis, is depicted below. This diagram illustrates the key stages involved in a typical analytical procedure.
Caption: General workflow for the analysis of benzothiazoles.
Conclusion
Both LC-MS and GC-MS are highly effective for the analysis of benzothiazoles, with the choice of method largely dependent on the specific analytes, sample matrix, and desired sensitivity. LC-MS is particularly advantageous for polar and thermally labile benzothiazoles in aqueous and biological samples.[1][4] GC-MS is a robust technique for more volatile benzothiazoles and is well-suited for environmental monitoring.[8][11] Proper sample preparation, such as solid-phase extraction, is crucial for achieving low detection limits and minimizing matrix effects.[3] The provided data and protocols offer a solid foundation for researchers to select and develop the most appropriate analytical method for their specific needs.
References
- 1. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of benzothiazoles, benzotriazoles and benzosulfonamides by solid phase microextraction-gas chromatography-triple quadrupole mass spectrometry in environmental aqueous matrices and human urine [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Benzothiazole - analysis - Analytice [analytice.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride, based on established safety protocols for analogous chemical compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your region.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the potential hazards and necessary precautions. Based on data for similar compounds, this substance should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical.
Disposal Protocol
The primary recommendation for the disposal of this compound and its containers is to treat it as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Characterize the waste. Unused this compound, as well as any solutions or mixtures containing it, should be considered hazardous waste.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
-
Containerization:
-
Place the waste material in a suitable, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Include the full chemical name: "this compound" and any known hazard information on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arrangement for Disposal:
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3]
-
Cleanup:
-
For small spills of solid material, carefully sweep or vacuum the material and place it into a suitable container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Data Presentation
No specific quantitative data regarding disposal limits or concentrations for this compound was found in the search results. Disposal procedures are generally not dependent on specific quantities for this type of chemical and should always be handled as hazardous waste.
| Data Point | Value |
| Recommended Disposal Method | Hazardous Waste Disposal |
| Regulatory Compliance | Local, Regional, and National Regulations |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.
It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Gloves: Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Always inspect gloves prior to use.[3] Clothing: A full-length, long-sleeved laboratory coat or chemical-resistant apron.[4] Protective boots may be required depending on the situation.[3] | Prevents skin contact which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or if handling in a poorly ventilated area.[2] A government-approved respirator is recommended.[3] | Protects against inhalation of dust or aerosols which may cause respiratory irritation.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential for minimizing risk. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Diagram: Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolving the Compound
This protocol outlines the essential steps for safely preparing a solution of this compound.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Magnetic stirrer and stir bar (optional)
-
Required PPE (see Table 1)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE, including double gloving if institutional policy requires.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully use a clean spatula to transfer the desired amount of the solid compound onto the weighing paper. Avoid generating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully add the weighed solid to the beaker or flask containing the appropriate solvent.
-
If necessary, use a magnetic stirrer to facilitate dissolution.
-
Ensure the container is loosely capped to prevent pressure buildup if any reaction occurs, while still being contained within the fume hood.
-
-
Cleanup:
-
Clean the spatula and any other reusable equipment that came into contact with the chemical.
-
Dispose of the weighing paper and any contaminated disposable items in a designated hazardous waste container.[6]
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.[1][3]
-
Spill and Emergency Procedures
Spill:
-
Minor Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, silica gel).[2] Place the absorbed material into a suitable, sealed container for disposal.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[2]
Disposal Plan
All waste containing this compound, including contaminated lab supplies, must be treated as hazardous waste.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name.[6] |
| Liquid Waste (Solutions) | Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Materials | Items such as gloves, weighing paper, and paper towels should be collected in a designated hazardous waste bag or container. |
| Final Disposal | All waste must be disposed of through a licensed hazardous waste disposal facility.[6] Incineration, potentially after mixing with a combustible solvent, is a common disposal method.[6] Consult your institution's EHS department for specific procedures. |
Diagram: Disposal Decision Pathway
Caption: A decision-making diagram for the proper disposal of waste containing the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
